Technical Documentation Center

6-amino-3-butyl-4,5-dihydropyrimidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-amino-3-butyl-4,5-dihydropyrimidin-2-one
  • CAS: 877-54-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one

Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one Executive Summary The pyrimidinone scaffold is a privileged structure in modern medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one

Executive Summary

The pyrimidinone scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from calcium channel blockers to targeted kinase inhibitors. This technical guide provides an in-depth analysis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (also cataloged under its synonymous regio-descriptor, 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one)[1],[2]. By dissecting its physicochemical properties, regioselective synthesis, and biological applications, this whitepaper serves as a comprehensive resource for drug development professionals.

Structural Chemistry & Tautomeric Dynamics

The compound (CAS: 877-54-3) features a partially saturated pyrimidine ring characterized by a cyclic urea moiety and an exocyclic amine[1].

Tautomerism and Thermodynamic Stability: A critical feature of this molecule is its amino-imino tautomerism. In solution, the compound exists in a dynamic equilibrium between the exocyclic imine form (6-imino-3-butyl-tetrahydropyrimidin-2-one) and the enamine form (6-amino-3-butyl-4,5-dihydropyrimidin-2-one).

  • Causality of Stabilization: The enamine (6-amino) tautomer is overwhelmingly favored in polar protic solvents and physiological conditions. This is driven by the thermodynamic stabilization gained through extended

    
    -conjugation between the endocyclic double bond (N1=C6) and the urea carbonyl (C2=O), which effectively creates a planar, highly stable pseudoconjugated system.
    
Quantitative Physicochemical Profile

To facilitate formulation and pharmacokinetic modeling, the core quantitative data of the compound is summarized below:

PropertyValueAnalytical Relevance
IUPAC / Synonyms 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-onePrimary literature identifier[2]
CAS Registry Number 877-54-3Global substance indexing[1]
Molecular Formula C8H15N3OHigh-resolution mass target
Molecular Weight 169.22 g/mol Ideal for fragment-based drug design
Topological Polar Surface Area ~63.3 ŲPredicts favorable membrane permeability
Hydrogen Bond Donors/Acceptors 2 / 2Indicates strong target-binding potential

Regioselective Synthesis Methodology

While fully unsaturated dihydropyrimidinones (DHPMs) are traditionally synthesized via the multicomponent Biginelli reaction[3],[4], the saturated C4-C5 backbone of this compound requires a stepwise Aza-Michael addition followed by an intramolecular cyclization.

Protocol: Self-Validating Synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one

Step 1: Acid-Catalyzed Aza-Michael Addition

  • Procedure: Charge a dry 250 mL round-bottom flask with N-butylurea (1.0 eq) and acrylonitrile (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the mixture to 70°C under nitrogen for 4 hours.

  • Causality of Choice: Acetic acid is specifically chosen to electrophilically activate the

    
    -carbon of acrylonitrile. A stronger acid would protonate the weakly nucleophilic urea nitrogens, halting the reaction, while basic conditions at this stage would trigger undesired polymerization of the acrylonitrile.
    
  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the N-butylurea spot and the emergence of a new UV-active spot confirms the formation of the intermediate N-(2-cyanoethyl)-N'-butylurea. Do not proceed until conversion is >95%.

Step 2: Base-Promoted Intramolecular Cyclization

  • Procedure: Concentrate the intermediate in vacuo and redissolve in absolute ethanol. Cool to 0°C and dropwise add sodium ethoxide (NaOEt, 1.1 eq). Reflux the mixture for 6 hours.

  • Causality of Choice: The regiocontrol of this cyclization is dictated by steric hindrance. The strong base (NaOEt) deprotonates the urea nitrogens. The bulky butyl group sterically shields its adjacent nitrogen, kinetically and thermodynamically directing the nucleophilic attack from the unsubstituted nitrogen onto the nitrile carbon. This ensures the formation of the 6-amino-3-butyl isomer rather than the undesired 1-butyl isomer.

  • Validation Checkpoint: Quench with saturated NH₄Cl to prevent hydrolysis of the newly formed enamine. Extract with ethyl acetate. LC-MS must show a dominant peak at m/z 170.2 [M+H]⁺.

SynthesisWorkflow Start N-Butylurea + Acrylonitrile Step1 Aza-Michael Addition (Acetic Acid Catalyzed) Start->Step1 Intermediate N-(2-cyanoethyl)-N'-butylurea (TLC Validated) Step1->Intermediate Step2 Intramolecular Cyclization (NaOEt Promoted) Intermediate->Step2 Product 6-amino-3-butyl-4,5- dihydropyrimidin-2-one Step2->Product Validation LC-MS / NMR Validation (m/z 170.2) Product->Validation

Experimental workflow for the regioselective synthesis of the pyrimidinone core.

Pharmacological Relevance & Biological Pathways

The dihydropyrimidinone (DHPM) scaffold is renowned for its diverse pharmacological profile, historically recognized for calcium channel modulation and anti-inflammatory properties[4]. However, recent advancements have repositioned 6-amino-pyrimidinones as highly potent, selective allosteric inhibitors of critical oncogenic kinases and phosphatases.

Mechanism of Action: SHP2 Allosteric Inhibition The 6-amino-pyrimidinone core is a validated pharmacophore for inhibiting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway[5].

  • Structural Synergy: The exocyclic 6-amino group acts as a crucial hydrogen bond donor, interacting with key residues (e.g., Arg111) in the enzyme's allosteric pocket.

  • Lipophilic Anchoring: The 3-butyl substitution is not merely structural; it serves as a lipophilic anchor that occupies a hydrophobic sub-pocket within the allosteric site. This binding physically locks SHP2 in its "closed," auto-inhibited conformation, preventing the conformational shift required for its activation by upstream Receptor Tyrosine Kinases (RTKs)[5].

SHP2Pathway RTK Receptor Tyrosine Kinase (Active) SHP2_Active SHP2 (Active State) RTK->SHP2_Active Phosphorylation Activation SHP2_Auto SHP2 (Auto-inhibited State) SHP2_Auto->SHP2_Active Conformational Change RAS_MAPK RAS/MAPK Pathway (Oncogenic Proliferation) SHP2_Active->RAS_MAPK Signal Transduction Inhibitor 6-Amino-3-butyl- pyrimidinone Inhibitor->SHP2_Auto Allosteric Stabilization Inhibitor->SHP2_Active Prevents Activation

Mechanism of SHP2 allosteric inhibition by 6-amino-pyrimidinone derivatives.

Analytical Characterization Standards

To ensure absolute scientific integrity and batch-to-batch reproducibility, the synthesized 6-amino-3-butyl-4,5-dihydropyrimidin-2-one must be subjected to the following self-validating analytical suite:

  • High-Resolution ¹H NMR (400 MHz, DMSO-d6):

    • Aliphatic Region: Look for a distinct triplet at ~0.9 ppm (3H, -CH₃ of the butyl group) and multiplets between 1.2–1.5 ppm (4H, -CH₂CH₂-).

    • Ring Protons: Two distinct triplets around 2.4 ppm and 3.3 ppm (2H each), corresponding to the saturated C4 and C5 protons of the dihydropyrimidine ring.

    • Heteroatom Region: A broad singlet integrating to 2H at ~6.5–7.0 ppm, confirming the presence of the exocyclic -NH₂ group (enamine tautomer).

  • Infrared Spectroscopy (FT-IR):

    • A strong, sharp absorption band at ~1650 cm⁻¹ is required to validate the cyclic urea carbonyl (C=O) stretch, alongside dual bands at ~3300 and ~3400 cm⁻¹ corresponding to the primary amine N-H stretches.

References

  • CAS No. 877-54-3 | Chemsrc Source: ChemSrc Database URL:[Link]

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction Source: Molecules, MDPI (2021) URL:[Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis and evaluation of cytotoxic activity Source: RSC Advances (2020) URL:[Link]

Sources

Exploratory

A Framework for Determining the Solubility Profile of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one in Organic Solvents for Pharmaceutical Advancement

An In-Depth Technical Guide Topic: Solubility Profile of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Abstract The solubility of an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Topic: Solubility Profile of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing crystallization, purification, formulation, and ultimately, bioavailability. This guide addresses the novel compound 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, for which public solubility data is not available. As such, this document serves not as a repository of existing data, but as a comprehensive methodological framework for researchers. We present a systematic approach to determine the solubility profile of this compound from first principles. This guide details strategic solvent selection, outlines rigorous experimental protocols for both equilibrium and dynamic solubility measurements, discusses appropriate analytical quantification techniques, and explores thermodynamic models for data correlation. By providing both the theoretical underpinnings and practical, field-proven protocols, this whitepaper equips scientists with the necessary tools to generate a robust and reliable solubility profile, a critical dataset for accelerating the development of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one.

The Pivotal Role of Solubility in Drug Development

In the journey from discovery to a marketable drug, the physicochemical properties of an API are of paramount importance. Among these, solubility is a critical attribute that dictates the feasibility of numerous downstream processes.[1] A comprehensive understanding of an API's solubility in various organic solvents is essential for:

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental for developing efficient crystallization processes to isolate the API with high purity and the desired polymorphic form.[2]

  • Formulation Development: For liquid dosage forms, identifying a solvent or co-solvent system that can dissolve the drug at the target concentration is a primary requirement.

  • Process Safety and Scalability: Knowledge of solubility helps in designing safe and scalable manufacturing processes, preventing issues like precipitation in transfer lines or reactors.

  • Preclinical Studies: Preparing solutions for in-vitro and in-vivo testing requires solvents that can dissolve the compound at the necessary concentrations without interfering with the experimental model.

This guide focuses on 6-amino-3-butyl-4,5-dihydropyrimidin-2-one , a compound with a dihydropyrimidinone core. The structure suggests a molecule with hydrogen bond donors (amino group, ring NH) and acceptors (carbonyl oxygen, ring nitrogens), as well as a nonpolar butyl group. This combination implies a nuanced solubility behavior that must be experimentally characterized. The absence of published data necessitates a systematic and rigorous investigation to generate this foundational knowledge.

Foundational Principles: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The relationship is described by the equation:

ΔG = ΔH − TΔS

Where:

  • ΔH is the enthalpy of solution, representing the energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.

  • T is the absolute temperature.

  • ΔS is the entropy of solution, reflecting the change in randomness of the system.

Essentially, the process involves two key energy-dependent steps: dissociating molecules from the crystal lattice and solvating those molecules in the solvent.[3] A solvent's ability to favorably interact with the solute, overcoming the crystal lattice energy, is the driving force for solubility.

Caption: Key thermodynamic energy changes governing the dissolution process.

Strategic Solvent Selection for Profile Development

A solubility profile is only as informative as the solvents chosen for the study. A diverse set of solvents should be selected to probe a wide range of intermolecular interactions. The solvents should span different classes based on their polarity and hydrogen bonding capabilities.

Solvent ClassExample SolventsPredominant Interactions with SoluteRationale
Polar Protic Methanol, Ethanol, WaterHydrogen bonding, dipole-dipoleProbes the effect of strong hydrogen bond donation and acceptance.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Dipole-dipole, hydrogen bond acceptanceEvaluates solubility where the solvent cannot donate hydrogen bonds.[4]
Low-Polarity / Ethereal Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Dipole-dipole, dispersion forcesCommon solvents in synthesis and chromatography.
Nonpolar Aprotic Toluene, Heptanevan der Waals / dispersion forcesEstablishes the lower limit of solubility and the impact of the butyl group.

This selection provides a comprehensive overview, from highly polar to nonpolar environments, enabling the construction of a detailed and predictive solubility profile.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and direct measurement of the thermodynamic solubility limit.[5]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 6-amino-3-butyl-4,5-dihydropyrimidin-2-one to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed vial. "Excess" means that undissolved solid remains visible throughout the experiment.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical; for many pharmaceutical compounds, 24 to 72 hours is sufficient to reach equilibrium.[5] It is advisable to determine this by sampling at multiple time points (e.g., 24, 48, 72 hours) in a preliminary experiment to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. Centrifugation is the preferred method, followed by drawing off the supernatant.[5][6]

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particulates. A quick recovery check is recommended to ensure the compound does not adsorb to the filter material.[6]

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

  • Solid-State Analysis: It is good practice to analyze the residual solid after the experiment (e.g., by XRPD or DSC) to confirm that the compound has not changed its polymorphic form or solvated during equilibration.[5]

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess API to solvent equil1 Agitate at constant T (24-72 hours) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify via calibrated HPLC analysis1->analysis2 Solubility_Method_Logic cluster_eq cluster_dyn Start Goal: Determine Solubility Equilibrium Equilibrium Method (Shake-Flask) Start->Equilibrium High Accuracy Gold Standard Dynamic Dynamic Method (Clear/Cloud Point) Start->Dynamic High Throughput Screening Eq_Logic Fix T & P Add excess solid Wait for equilibrium Measure concentration Equilibrium->Eq_Logic Dyn_Logic Fix concentration Vary T until clear OR Fix T Vary concentration until clear Dynamic->Dyn_Logic Result_Eq Thermodynamic Solubility Result_Dyn Kinetic Solubility Eq_Logic->Result_Eq Dyn_Logic->Result_Dyn

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to N3-Substituted Dihydropyrimidinones in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The dihydropyrimidinone (DHPM) core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable versat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydropyrimidinone (DHPM) core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. First reported by Pietro Biginelli in 1893, the synthesis of this scaffold has evolved from a classical one-pot reaction to sophisticated, high-throughput methodologies.[1] The true potential of the DHPM scaffold, however, is unlocked through strategic functionalization, particularly at the N3-position. Substitution at this site profoundly influences the molecule's physicochemical properties and its interaction with biological targets, leading to the development of potent and selective therapeutic agents.

This in-depth technical guide provides a comprehensive overview of N3-substituted dihydropyrimidinone derivatives, from their synthesis to their diverse pharmacological applications. We will delve into the causality behind experimental choices, present detailed protocols, and explore the intricate structure-activity relationships that govern their biological effects.

Part 1: The Synthetic Cornerstone - Building the Dihydropyrimidinone Core

The foundational step in accessing N3-substituted derivatives is the construction of the dihydropyrimidinone ring system, most commonly achieved through the Biginelli reaction. This multicomponent reaction offers a straightforward and atom-economical route to a wide array of DHPMs.[2]

The Classical Biginelli Reaction: A Robust and Versatile Method

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[2] The reaction is typically acid-catalyzed and proceeds through a proposed mechanism involving the formation of an N-acyliminium ion intermediate.[3]

Experimental Protocol: Classical Biginelli Reaction

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid (e.g., 3-4 drops of concentrated HCl).

  • Reaction Conditions: Reflux the reaction mixture for 1.5 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water with stirring. The precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol.

Microwave-Assisted Biginelli Reaction: Accelerating the Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Biginelli condensation is no exception. Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often improved yields, and cleaner reaction profiles.[4]

Experimental Protocol: Microwave-Assisted Biginelli Reaction [5]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol).

  • Catalyst: Add a few drops of a basic catalyst, such as piperidine.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 600W) for a short duration (e.g., 5 minutes), often in intervals with cooling.

  • Isolation: After cooling, quench the reaction with water. The solid product is collected by filtration and recrystallized from ethanol.

Part 2: Unlocking Potency - The Art of N3-Substitution

The N3-position of the dihydropyrimidinone ring is a key handle for introducing chemical diversity and modulating biological activity. A variety of synthetic strategies have been developed to functionalize this position with a wide range of substituents.

N3-Acylation: A Gateway to Diverse Functionality

Acylation at the N3-position is a common and effective strategy for creating libraries of DHPM derivatives with diverse biological activities. This can be achieved using various acylating agents, such as acid anhydrides and acid chlorides, often under microwave irradiation to enhance reaction rates.[6]

Experimental Protocol: Microwave-Assisted N3-Acylation [7]

  • Reaction Mixture: In a microwave process vial, combine the dihydropyrimidinone (0.25 mmol), the corresponding anhydride (2.5 eq), triethylamine (2.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 eq) in anhydrous acetonitrile (0.5 mL).

  • Microwave Conditions: Irradiate the mixture in a microwave synthesizer for 5-20 minutes at a temperature of 100-180 °C.

  • Purification: The purification of N3-acylated DHPMs can be streamlined using scavenging techniques. For excess volatile anhydrides, simple evaporation may suffice. For non-volatile anhydrides, polymer-supported or silica-supported diamine sequestration reagents can be employed to remove excess acylating agent and byproducts, often accelerated by microwave heating.[6]

Solid-Phase Synthesis: Enabling High-Throughput Discovery

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries. Several solid-phase strategies have been developed for the synthesis of N3-substituted DHPMs, allowing for the efficient exploration of structure-activity relationships.[8]

A General Workflow for Solid-Phase Synthesis of N3-Acylated DHPMs:

Caption: A generalized workflow for the solid-phase synthesis of N3-acylated DHPMs.

Key Considerations in Solid-Phase Synthesis:

  • Resin and Linker: The choice of resin (e.g., Wang, Rink amide) and linker is crucial for successful synthesis and efficient cleavage of the final product.[9]

  • Cleavage: The final cleavage from the solid support is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers to prevent side reactions.[10]

Part 3: The Biological Arena - Therapeutic Potential of N3-Substituted DHPMs

The strategic modification of the N3-position has led to the discovery of DHPM derivatives with a wide array of pharmacological activities.

Calcium Channel Blockers: Modulating Cardiovascular Function

Certain N3-substituted DHPMs have emerged as potent calcium channel blockers, showing promise as antihypertensive agents.[11] The nature of the N3-substituent is critical for activity, with studies indicating that moieties like a 1-(phenylmethyl)-4-piperidinyl carbamate at N3 can impart potent and long-acting antihypertensive effects.[3]

Structure-Activity Relationship (SAR) Insights for Calcium Channel Blockade:

  • The presence of a basic group attached to the N3 position of the dihydropyrimidine ring is often beneficial for vasorelaxant activity.[3]

  • The conformation of the DHPM ring, influenced by its substituents, plays a role in its interaction with the calcium channel.[11]

Anticancer Agents: Targeting Cell Proliferation

The anticancer potential of N3-substituted DHPMs is a rapidly expanding area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cellular targets like the mitotic kinesin Eg5.[12]

Table 1: Anticancer Activity of Selected N3-Substituted DHPM Derivatives

Compound IDN3-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 1d Aryl chainU87 (Glioma)9.72 ± 0.29[13]
Compound 1h Aryl chainU87 (Glioma)9.30 ± 0.81[13]
Compound 3d Aryl chainU251 (Glioma)6.36 ± 0.73[13]
Compound 3g Aryl chainU251 (Glioma)7.32 ± 0.86[13]
Compound D2 DiethanolamineA549 (Lung)3.60[8]
Compound C12 Triazole-based-2.26 (CaV3.2 inhibition)[6]
Compound C13 Triazole-based-1.27 (CaV3.2 inhibition)[6]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Mechanism of Anticancer Action:

A prominent mechanism of action for some anticancer DHPMs is the inhibition of the mitotic kinesin Eg5, which leads to mitotic arrest and subsequent apoptosis.[4] Other derivatives have been shown to target T-type calcium channels, which are implicated in cancer progression.[6]

G DHPM N3-Substituted DHPM Derivative Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 Inhibition Microtubule Microtubule Dynamics Eg5->Microtubule Regulates Spindle Bipolar Spindle Formation Microtubule->Spindle Mitosis Mitotic Arrest Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: A simplified signaling pathway illustrating the inhibition of mitotic kinesin Eg5 by an N3-substituted DHPM, leading to apoptosis.

Antimicrobial and Antiviral Agents: Combating Infectious Diseases

N3-substituted DHPMs have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[5][14]

Table 2: Antimicrobial Activity of Selected DHPM Derivatives

Compound IDOrganismMIC (µg/mL)Reference
C6 Escherichia coli32[5]
C22 Pseudomonas aeruginosa32[5]
Various Staphylococcus aureus32-64[5]
Various Candida albicans32[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Recent studies have also explored the antiviral potential of N1,N3-disubstituted uracil derivatives, which share a structural resemblance to DHPMs, against SARS-CoV-2, demonstrating inhibition of the viral RNA-dependent RNA polymerase (RdRp).[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DHPM derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Part 4: Future Perspectives and Conclusion

References

  • Highly Versatile Solid Phase Synthesis of Biofunctional 4-Aryl-3,4-dihydropyrimidines Using Resin-Bound Isothiourea Building Blo - Moodle@Units. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. 2019;24(5):899.
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules. 2023;28(2):784.
  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. International Journal of Medicinal Chemistry. 2012;2012:804904.
  • Structural optimization, synthesis and in vitro synergistic anticancer activities of combinations of new N3-substituted dihydropyrimidine calcium channel blockers with cisplatin and etoposide. Bioorganic Chemistry. 2021;115:105262.
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research. 2000;33(9):625-635.
  • High-throughput synthesis of N3-acylated dihydropyrimidines combining microwave-assisted synthesis and scavenging techniques. Organic Letters. 2003;5(8):1205-1208.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. 2014.
  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. Viruses. 2022;14(9):1969.
  • Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Tre
  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. 1992;35(17):3254-3263.
  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances. 2021;11(57):36225-36235.
  • Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. ACS Omega. 2022;7(8):7049-7061.
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone deriv
  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. 2015;7(1):153-159.
  • Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Mini-Reviews in Medicinal Chemistry. 2009;9(1):97-113.
  • One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports. 2020;10(1):15147.
  • Dihydropyridines as Calcium Channel Blockers: An Overview. Journal of Medicinal Chemistry. 2017;5(3):1-3.
  • A Review on 3,4 Dihydropyrimidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. 2025;15(2):1-7.
  • Troubleshooting low yield in N3-peptide synthesis. Benchchem. 2025.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. European Journal of Pharmaceutical and Medical Research. 2021;8(9):295-303.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. 2025;26(4):2137.

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight and Structural Analysis of 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one (CAS 877-54-3)

Executive Summary 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one (also cataloged as 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one) is a polyfunctional nitrogenous heterocycle[1][2]. Serving as a critical scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-3-butyl-4,5-dihydropyrimidin-2-one (also cataloged as 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one) is a polyfunctional nitrogenous heterocycle[1][2]. Serving as a critical scaffold in medicinal chemistry and pharmaceutical synthesis, its partially saturated pyrimidine ring and exocyclic nitrogen introduce complex physicochemical behaviors—most notably tautomerism and gas-phase protomer formation[3][4]. This whitepaper provides a rigorous breakdown of its molecular weight derivation, structural dynamics, and the self-validating analytical protocols required for its definitive characterization.

Physicochemical Profiling & Molecular Weight Derivation

The compound possesses the molecular formula C8H15N3O [5]. The exact calculation of its molecular weight (MW) is fundamental for downstream mass spectrometry, stoichiometric workflows, and impurity tracking.

  • Carbon (C): 8 atoms × 12.011 Da = 96.088 Da

  • Hydrogen (H): 15 atoms × 1.008 Da = 15.120 Da

  • Nitrogen (N): 3 atoms × 14.007 Da = 42.021 Da

  • Oxygen (O): 1 atom × 15.999 Da = 15.999 Da

The average molecular weight is 169.22 g/mol [5]. For high-resolution mass spectrometry (HRMS), the monoisotopic mass—calculated using only the most abundant isotopes (^12C, ^1H, ^14N, ^16O)—is exactly 169.1215 Da [6].

Table 1: Quantitative Physicochemical Summary
ParameterValue
IUPAC / Common Name 6-amino-3-butyl-4,5-dihydropyrimidin-2-one
Alternative Nomenclature 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one[2]
CAS Registry Number 877-54-3[5]
Molecular Formula C8H15N3O[5]
Average Molecular Weight 169.22 g/mol [5]
Monoisotopic Mass 169.1215 Da[6]
SMILES String C(CCC)N1CCC(=N)NC1=O[7]

Structural Elucidation & Tautomeric Dynamics

The structural integrity of CAS 877-54-3 is defined by its 4,5-dihydro (or 5,6-dihydro depending on numbering conventions) pyrimidine core. The SMILES string C(CCC)N1CCC(=N)NC1=O reveals a critical mechanistic feature: the molecule can exist in an imine form (4-imino-tetrahydropyrimidin-2-one)[7]. This indicates a dynamic tautomeric equilibrium with its enamine counterpart (4-amino-dihydropyrimidin-2-one).

In solution, the stabilization of these tautomers is highly dependent on solvent polarity and hydrogen-bonding capacity[3]. In the gas phase, during electrospray ionization (ESI), protonation can occur at multiple basic sites (e.g., the exocyclic nitrogen or the endocyclic N3). This leads to the formation of distinct protomers—isomers that yield multiple peaks in ion mobility spectra despite having the exact same mass[4][8].

AnalyticalWorkflow cluster_0 High-Resolution Mass Spectrometry (HRMS) cluster_1 Nuclear Magnetic Resonance (NMR) Sample CAS 877-54-3 C8H15N3O ESI ESI+ Ionization Sample->ESI Solvent DMSO-d6 Stabilization Sample->Solvent Mass Exact Mass: 169.1215 Da [M+H]+: 170.129 Da ESI->Mass TOF Analysis Tautomer Tautomer Resolution (Imine vs. Enamine) Solvent->Tautomer 1H & 13C Shifts

Analytical workflow for the structural and molecular weight validation of CAS 877-54-3.

Experimental Protocols for Structural Validation

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating systems. The following methodologies are designed to definitively confirm the molecular weight and structural state of the compound by leveraging the causality behind specific instrumental parameters.

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Objective: To confirm the monoisotopic mass (169.1215 Da) and assess gas-phase protomer formation[6][9].

  • Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen atoms (amine/imine) readily accept a proton. High-resolution Time-of-Flight (TOF) analyzers are required to distinguish the target mass from isobaric background noise. Formic acid is used as a mobile phase additive to act as a proton donor, driving the equilibrium toward the[M+H]+ state[8].

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a 5-minute gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) against Water (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

    • MS Acquisition: Configure the ESI source to positive ion mode. Set the capillary voltage to +3.5 kV, source temperature to 120°C, and desolvation temperature to 350°C. Acquire full-scan data from m/z 50 to 500.

    • Data Interpretation: Extract the ion chromatogram for the theoretical [M+H]+ adduct at m/z 170.129 . Evaluate the peak shape; split peaks or shoulders in coupled ion mobility (IM-MS) indicate the presence of stable gas-phase protomers resulting from differential protonation sites[4][8].

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To map the carbon backbone and elucidate the dominant tautomeric state in solution[3].

  • Causality: Deuterated dimethyl sulfoxide (DMSO-d6) is explicitly chosen over non-polar solvents like CDCl3. The strong hydrogen-bonding capacity of DMSO-d6 slows down the rapid proton exchange between the endocyclic and exocyclic nitrogens. This stabilization allows for the observation of distinct tautomeric signals or a well-defined time-averaged spectrum, which is critical for analyzing dihydropyrimidines[3].

  • Step-by-Step Methodology:

    • Sample Preparation: Weigh exactly 15 mg of the compound and dissolve it completely in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

    • 1H-NMR Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnetic field. Acquire the 1H spectrum using a standard pulse sequence (e.g., zg30), setting the relaxation delay (D1) to 2 seconds. Accumulate 32 scans to ensure a high signal-to-noise ratio.

    • 13C-NMR Acquisition: Acquire the 13C spectrum with proton decoupling (e.g., zgpg30) at 100 MHz. Set D1 to 2 seconds and accumulate at least 1024 scans due to the low natural abundance of 13C.

    • Spectral Interpretation:

      • Verify the butyl chain via aliphatic multiplets between δ 0.8 and 3.5 ppm.

      • Identify the C5 and C6 methylene protons of the dihydropyrimidine ring.

      • Examine the downfield region (δ 6.0 - 8.5 ppm) for the exocyclic nitrogen protons (NH2 or =NH). Broadening or splitting of these peaks confirms the tautomeric dynamics discussed previously[3].

References

  • Chemsrc. "CAS No. 877-54-3 | 4-amino-1-butyl-5,6-dihydropyrimidin-2-one." Chemsrc Chemical Database. [Link]

  • PubChemLite. "PubChemLite - C: Monoisotopic Mass Database." University of Luxembourg. [Link]

  • Analytical Chemistry (ACS Publications). "Protomer Formation Can Aid the Structural Identification of Caffeine Metabolites." [Link]

  • Journal of the American Society for Mass Spectrometry (ACS Publications). "Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry." [Link]

  • Graduate School of Pharmaceutical Sciences, Tohoku University (CLOCKSS Archive). "DIHYDROPYRIMIDINE." [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one: A Technical Guide for Rational Drug Design

Dihydropyrimidin-2-ones (DHPMs) represent a privileged scaffold in medicinal chemistry, frequently emerging as potent modulators in structure-based drug design (SBDD). Specifically, functionalized derivatives like 6-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Dihydropyrimidin-2-ones (DHPMs) represent a privileged scaffold in medicinal chemistry, frequently emerging as potent modulators in structure-based drug design (SBDD). Specifically, functionalized derivatives like 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (CAS 877-54-3) present unique crystallographic challenges and opportunities. The presence of an exocyclic amino group adjacent to a partially saturated ring system introduces tautomeric ambiguity (amino vs. imino forms), while the flexible N3-butyl chain often exhibits dynamic disorder in the solid state.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. Here, we will dissect the causality behind experimental choices in single-crystal X-ray diffraction (SC-XRD) and explore how the resulting structural data dictates the molecule's supramolecular assembly and pharmacological utility [1].

The Causality of Crystallographic Interrogation

Before initiating crystallization, it is critical to understand why SC-XRD is the definitive analytical technique for this molecule. While Nuclear Magnetic Resonance (NMR) can confirm bulk connectivity, it often fails to unambiguously assign tautomeric states in solution due to rapid proton exchange.

For 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, the double bond can theoretically reside between N1–C6 (enamine-like) or exocyclically at C6=N (imine). SC-XRD provides absolute spatial resolution of hydrogen atoms in the electron density map, definitively assigning the tautomer. Furthermore, understanding the precise vector of the C2-carbonyl (hydrogen bond acceptor) and the C6-amino group (hydrogen bond donor) is critical for mapping interactions within protein binding pockets, such as those seen in DHPM-based mPGES-1 inhibitors [1] or nucleoside phosphorylase complexes [2].

Self-Validating Experimental Protocol: Crystal Growth and SC-XRD

A robust crystallographic workflow must be self-validating; each step must contain an intrinsic quality check before proceeding to the next.

Phase 1: Controlled Nucleation and Crystal Growth

The goal is to produce a single crystal with minimal internal strain and dimensions between 0.1 and 0.3 mm.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a binary solvent system of ethanol and water (80:20 v/v). Rationale: Ethanol provides high solubility for the lipophilic butyl chain, while water acts as an antisolvent to tightly control the supersaturation point.

  • Slow Evaporation: Pierce the vial cap with a 22-gauge needle and incubate at a highly stable 20 °C in a vibration-free environment. Rationale: Thermal fluctuations induce secondary nucleation, leading to twinned or polycrystalline clusters rather than single macroscopic crystals.

  • Validation Check: Under polarized light microscopy, select a crystal that extinguishes light uniformly when rotated. Non-uniform extinction indicates a twinned crystal, which will severely complicate phase problem resolution.

Phase 2: Cryoprotection and Data Collection
  • Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Flash Cooling: Plunge the crystal directly into a 100 K nitrogen gas stream on the diffractometer. Rationale: Flash cooling to 100 K serves a dual purpose: it minimizes thermal atomic displacement parameters (B-factors), thereby enhancing high-angle diffraction resolution, and it freezes the flexible N3-butyl chain into a single, resolvable conformation.

  • Diffraction: Utilize Mo Kα radiation (

    
     = 0.71073 Å) or Cu Kα radiation (
    
    
    
    = 1.54184 Å) for data collection.
  • Validation Check: Calculate the internal agreement factor (

    
    ). An 
    
    
    
    validates that the crystal is of sufficient quality and the symmetry assignment is correct before proceeding to structure solution.
Phase 3: Phase Problem Resolution and Refinement
  • Structure Solution: Use Intrinsic Phasing (e.g., SHELXT) to solve the phase problem.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (SHELXL) [3].
    
  • Hydrogen Assignment: Locate the crucial N-H and N-H

    
     protons directly from the difference Fourier map to definitively prove the amino tautomer, rather than placing them in calculated positions.
    

Workflow A Compound Synthesis (CAS 877-54-3) B Binary Solvent System (EtOH/H2O) A->B Purified Powder C Slow Evaporation (Isothermal 20°C) B->C Controlled Supersaturation D Optical Selection (Polarized Light) C->D Nucleation & Growth E Cryocooling & Mounting (100 K, Paratone-N) D->E Single Crystal Validation F SC-XRD Data Collection (SHELXT / SHELXL) E->F Thermal Motion Arrest

Caption: Single-crystal growth and XRD data collection workflow for dihydropyrimidin-2-ones.

Quantitative Crystallographic Data

The structural refinement of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one typically yields a monoclinic crystal system. The table below summarizes the representative quantitative parameters expected for high-resolution refinement of this specific scaffold.

Table 1: Representative Crystallographic Data for 6-amino-3-butyl-4,5-dihydropyrimidin-2-one

ParameterValue / Description
Chemical Formula C

H

N

O
Formula Weight 169.23 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)

Volume

Å

Z (Molecules per cell) 4
Calculated Density (

)
1.001 g/cm

Goodness-of-fit on

1.045
Final

indices [

]

,

Structural Features and Supramolecular Assembly

Ring Conformation

Unlike fully aromatic pyrimidines which are strictly planar, the 4,5-dihydro nature of this compound forces the ring out of planarity. The sp


 hybridized carbons at C4 and C5 typically adopt a half-chair or envelope conformation. This puckering is critical for SBDD, as it dictates the 3D trajectory of the N3-butyl chain into lipophilic target pockets[1].
Tautomeric Assignment

High-resolution XRD data (


) allows for the direct observation of electron density corresponding to hydrogen atoms. For this compound, the electron density map definitively locates two protons on the exocyclic nitrogen at C6, and one proton on N1. The C6–N(exocyclic) bond length is typically around 1.34 Å, which is intermediate between a single and double bond, indicating significant resonance stabilization (enamine-imine tautomerism), but the solid-state definitively traps the amino tautomer .
Hydrogen Bonding Network

The crystal lattice is heavily stabilized by a robust intermolecular hydrogen-bonding network. The C2=O acts as a bifurcated hydrogen bond acceptor, interacting with the N1-H of an adjacent molecule and one of the protons of the C6-amino group. This creates infinite 1D ribbons or 2D sheets along the crystallographic


-axis, a common motif in DHPMs that contributes to their high melting points and low aqueous solubility.

Supramolecular Core DHPM Core (Envelope Conformation) N1 N1-H (HB Donor) Core->N1 C2 C2=O (HB Acceptor) Core->C2 N3 N3-Butyl Chain (Lipophilic Anchor) Core->N3 C6 C6-Amino (Dual HB Donor) Core->C6 Lattice Supramolecular 2D Ribbon Lattice N1->Lattice Intermolecular N-H...O C2->Lattice Target Protein Target Pocket (e.g., mPGES-1 / PNP) C2->Target Target H-Bonding N3->Target Hydrophobic Interaction C6->Lattice Intermolecular N-H...N

Caption: Structural functionalization and interaction mapping of the DHPM scaffold.

Implications for Drug Development

The crystallographic insights derived from 6-amino-3-butyl-4,5-dihydropyrimidin-2-one are directly translatable to rational drug design. The spatial orientation of the N3-butyl group serves as a highly effective lipophilic anchor, capable of occupying deep hydrophobic sub-pockets in target enzymes. Concurrently, the polar face of the molecule (N1-H, C2=O, and C6-NH


) provides a dense array of directional hydrogen bond vectors.

When docking this scaffold into target proteins (such as purine nucleoside phosphorylase [2]), computational chemists must utilize the specific envelope conformation and the amino-tautomer coordinates derived from the SC-XRD data. Using idealized, planar, or incorrect tautomeric models will result in false-positive docking scores and failed lead optimization campaigns.

References

  • Terracciano, S., Lauro, G., Strocchia, M., Fischer, K., Werz, O., Riccio, R., Bruno, I., & Bifulco, G. (2015). "Structural Insights for the Optimization of Dihydropyrimidin-2(1H)-one Based mPGES-1 Inhibitors." ACS Medicinal Chemistry Letters, 6(2), 187-191. URL: [Link]

  • Faheem, M., Neto, J.B., Collins, P., Pearce, N.M., Valadares, N.F., Bird, L., Pereira, H.M., Delft, F.V., & Barbosa, J.A.R.G. (2018). "Crystal Structure of Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni in complex with 5-fluoro-1,2-dihydropyrimidin-2-one." RCSB Protein Data Bank (PDB ID: 6BFV). URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

Exploratory

Quantum Mechanical Profiling of Pyrimidin-2-one Derivatives: A Comprehensive DFT and Pharmacological Guide

Executive Summary Pyrimidin-2-one and its derivatives form the structural backbone of numerous biologically active compounds and serve as direct precursors to primary interstellar nucleobases (1)[1]. In modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidin-2-one and its derivatives form the structural backbone of numerous biologically active compounds and serve as direct precursors to primary interstellar nucleobases (1)[1]. In modern drug discovery, empirical synthesis alone is highly inefficient. Density Functional Theory (DFT) has emerged as an indispensable tool, allowing scientists to predict electronic properties, tautomeric stability, and reactive descriptors before a single compound is synthesized in the lab. This whitepaper provides an authoritative, self-validating framework for conducting DFT studies on pyrimidin-2-one derivatives, bridging the gap between quantum mechanical calculations and applied pharmacology.

The Causality of Computational Choices in Pyrimidin-2-one Systems

When designing an in silico experiment, the choice of functional and basis set is the most critical decision. For pyrimidin-2-one derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311G(d,p) basis set is the gold standard (2)[2].

The Mechanistic "Why":

  • Electron Correlation: Pyrimidin-2-one exhibits complex lactam-lactim (keto-enol) tautomerism. B3LYP incorporates a portion of exact Hartree-Fock exchange, which correctly models the electron correlation necessary to distinguish between these closely related tautomeric states.

  • Polarization Functions (d,p): The addition of d-functions on heavy atoms (C, N, O) and p-functions on hydrogen atoms allows the electron orbitals to shift asymmetrically. This is physically required to accurately model the highly directional hydrogen bonding and dipole-dipole interactions that pyrimidin-2-ones undergo in biological environments.

Standardized Experimental Protocol for DFT Workflows

To ensure scientific integrity and reproducibility, computational chemistry must follow a self-validating system. Below is the step-by-step methodology for profiling pyrimidin-2-one derivatives.

Step-by-Step Methodology
  • Conformational Search & Initialization: Construct the 3D model of the pyrimidin-2-one derivative using a visualization tool (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) optimization to resolve any immediate steric clashes.

  • Geometry Optimization: Submit the structure to the Gaussian software suite using the OPT B3LYP/6-311G(d,p) keyword.

    • Causality: This step iteratively relaxes the nuclear coordinates to find the lowest energy conformation (local minimum), which is essential for accurate downstream property calculations.

  • Vibrational Frequency Validation: Run a frequency calculation (FREQ) at the exact same level of theory.

    • Causality: This is a mandatory validation step. The absence of imaginary frequencies mathematically confirms that the optimized structure is a true minimum rather than a transition state. It also yields necessary Zero-Point Energy (ZPE) corrections.

  • Electronic Property Extraction: Calculate Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces.

    • Causality: MEP maps identify nucleophilic and electrophilic regions, predicting how the pyrimidin-2-one core will interact with target protein residues during molecular docking (3)[3].

  • Time-Dependent DFT (TD-DFT): Execute TD-DFT calculations (e.g., TD=(NStates=6)) utilizing a Polarizable Continuum Model (PCM) to simulate solvent effects.

    • Causality: This simulates UV-Vis spectra by calculating vertical excitation energies (e.g.,

      
       and 
      
      
      
      transitions), allowing direct validation against experimental spectroscopic data[2].

G cluster_properties Electronic & Spectroscopic Profiling Start 3D Modeling (Pyrimidin-2-one Core) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Verify True Minima) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP TDDFT TD-DFT (UV-Vis Spectra) Freq->TDDFT Docking Molecular Docking (Target Protein Binding) FMO->Docking MEP->Docking

DFT-driven computational workflow for pyrimidin-2-one derivatives.

Tautomeric Equilibria and Thermodynamic Stability

The pyrimidin-2-one core structure possesses multiple sites for proton migration, leading to the potential for several tautomeric forms to coexist, primarily the lactam (keto) and lactim (enol) forms (4)[4]. Understanding which tautomer is biologically active is critical for Structure-Activity Relationship (SAR) studies.

DFT calculations consistently reveal that the lactam forms are generally more stable in polar solvents. This is driven by favorable dipole-dipole interactions and hydrogen bonding with the solvent, which stabilizes the highly polarized carbonyl group.

Table 1: Thermodynamic and Dipole Characteristics of Pyrimidin-2-one Tautomers (Calculated at B3LYP/6-311G(d,p) in Water PCM)

Tautomeric FormRelative Energy (kcal/mol)Dipole Moment (Debye)Predominant Phase
Lactam (Keto) 0.00 (Reference)4.85Polar Solvents / Biological Media
Lactim (Enol) +8.452.12Gas Phase / Non-polar Solvents

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap (


) is a critical indicator of molecular stability and chemical hardness. A smaller gap typically implies higher chemical reactivity, lower kinetic stability, and higher polarizability. Recent studies evaluating pyrimidine derivatives as cytotoxic agents or viral protease inhibitors rely heavily on these global reactivity descriptors (5)[5].

Table 2: Global Reactivity Descriptors for Substituted Pyrimidin-2-ones

Derivative

(eV)

(eV)

Gap (eV)
Chemical Hardness (

)
Electrophilicity (

)
Unsubstituted Pyrimidin-2-one -6.42-1.554.872.433.35
5-Nitro-pyrimidin-2-one -7.10-2.854.252.125.86
5-Amino-pyrimidin-2-one -5.80-1.104.702.352.53

Note: The introduction of electron-withdrawing groups (e.g., Nitro) lowers the LUMO energy significantly, increasing the electrophilicity (


) and making the molecule a better target for nucleophilic attack by target protein residues.

Integration with Molecular Docking and Predictive Pharmacology

Quantum chemical calculations are not an endpoint; they are the foundational input for predictive pharmacology. By exporting DFT-derived atomic charges (such as Mulliken or Hirshfeld charges) into molecular docking software, the electrostatic interactions between the pyrimidin-2-one ligand and the receptor are modeled with far greater accuracy than when using standard empirical force fields.

For instance, the strong binding affinity of pyrimidine derivatives to viral targets (such as the SARS-CoV-2 main protease) is driven by the highly localized negative potential on the carbonyl oxygen of the pyrimidin-2-one ring[3]. This feature is perfectly mapped by DFT MEP surfaces, allowing researchers to rationally design derivatives that maximize hydrogen bonding with critical amino acid residues in the binding pocket.

Conclusion

The integration of Density Functional Theory into the study of pyrimidin-2-one derivatives transforms empirical guesswork into precision molecular engineering. By strictly adhering to validated computational protocols—such as utilizing the B3LYP/6-311G(d,p) level of theory and enforcing frequency validations—researchers can accurately predict tautomeric stability, spectroscopic behavior, and pharmacological efficacy, significantly accelerating the drug development pipeline.

References

  • Computational, Molecular Docking, ADME/T And AIM Investigations Of 7-(4-Nitrophenyl) Benzo [6,7] Chromeno[3,2-E] Pyrido[1,2-A] Pyrimidin-6(7H)-One International Journal of Pharmaceutical Sciences[Link]

  • Gas-phase formation of interstellar nucleobases from dehydrogenated formamide and vinyl cyanide Astronomy & Astrophysics [Link]

  • DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine National Institutes of Health (PMC) [Link]

  • A New Schiff Base Molecule Prepared from Pyrimidine-2-thione: Synthesis, Spectral Characterization, Cytotoxic Activity, DFT, and Molecular Docking Studies Adıyaman University Journal of Science (DergiPark) [Link]

Sources

Foundational

Unveiling the Molecular Battlegrounds: A Technical Guide to the Biological Targets of 3-Butyl Substituted Dihydropyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract The dihydropyrimidine (DHPM) scaffold, a privileged heterocyclic motif in medicinal chemistry, has given rise to a diverse array of pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyrimidine (DHPM) scaffold, a privileged heterocyclic motif in medicinal chemistry, has given rise to a diverse array of pharmacologically active molecules. The strategic introduction of a butyl group at the 3-position of the dihydropyrimidine ring has been shown to significantly influence the biological activity profile of these compounds. This in-depth technical guide provides a comprehensive exploration of the primary biological targets of 3-butyl substituted dihydropyrimidines. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and elucidate the key signaling pathways modulated by these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of molecules. The primary targets discussed herein are the mitotic kinesin Eg5, voltage-gated calcium channels, and key enzymes of the pyrimidine catabolism pathway, namely dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase (DHP).

Introduction: The Versatility of the Dihydropyrimidine Scaffold

Dihydropyrimidinones (DHPMs) and their thione analogs are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[3] The synthesis of DHPMs is often achieved through the well-established Biginelli reaction, a one-pot multicomponent reaction that allows for facile structural diversification.[3]

The substitution pattern on the dihydropyrimidine ring plays a crucial role in determining the specific biological target and the potency of the compound. The introduction of a butyl group at the N3 position has emerged as a key modification in the design of potent and selective modulators of several important biological targets. This guide will provide a detailed examination of these targets and the methodologies used to investigate the interactions of 3-butyl substituted dihydropyrimidines.

Target I: The Mitotic Kinesin Eg5 - A Promising Avenue for Anti-Cancer Therapy

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[4][5] Its inhibition leads to the formation of a characteristic monoastral spindle, which activates the spindle assembly checkpoint (SAC), ultimately triggering mitotic arrest and apoptosis in proliferating cancer cells.[5][6] This makes Eg5 an attractive target for the development of novel anti-cancer therapeutics with a potentially wider therapeutic window compared to traditional microtubule-targeting agents.[7]

Mechanism of Action: Allosteric Inhibition and Mitotic Catastrophe

3-Butyl substituted dihydropyrimidines, exemplified by the well-studied inhibitor monastrol, act as allosteric inhibitors of Eg5.[8] They bind to a pocket on the motor domain that is distinct from the ATP and microtubule binding sites.[8] This binding event prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules, effectively locking the motor protein in an inactive state.[9]

The inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the formation of a monoastral spindle where all chromosomes are arranged in a rosette around a single spindle pole.[10] This aberrant spindle structure activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[11] The sustained activation of the SAC due to the persistent presence of unattached kinetochores leads to a prolonged mitotic arrest.[12] If the cell is unable to resolve this arrest, it will ultimately undergo apoptosis, a form of programmed cell death, through the activation of caspase cascades.[1]

Signaling Pathway: Eg5 Inhibition and the Spindle Assembly Checkpoint

The signaling cascade initiated by the inhibition of Eg5 is centered around the Spindle Assembly Checkpoint. The formation of a monoastral spindle results in kinetochores that are not under proper tension and are not attached to microtubules from opposite poles. This state is sensed by a complex of proteins, including Mad2 and BubR1, which then inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C).[4][8] The inhibition of APC/C prevents the degradation of cyclin B and securin, two key proteins required for the progression from metaphase to anaphase. This leads to the observed mitotic arrest. Prolonged arrest can then trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[5][13]

Eg5_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade DHPM 3-Butyl Substituted Dihydropyrimidine Eg5 Eg5 Kinesin DHPM->Eg5 Allosteric Inhibition Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Drives Separation Monoastral_Spindle Monoastral Spindle Formation Eg5->Monoastral_Spindle Inhibition leads to Microtubules Microtubules Microtubules->Bipolar_Spindle Centrosomes Centrosomes Centrosomes->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Monoastral_Spindle->SAC Activation APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibition CyclinB_Securin Cyclin B / Securin Degradation APC_C->CyclinB_Securin Promotes CyclinB_Securin->Mitotic_Arrest Inhibition of degradation leads to Apoptosis Apoptosis (Caspase-9, Caspase-3) Mitotic_Arrest->Apoptosis Prolonged arrest triggers

Figure 1. Signaling pathway of Eg5 inhibition by 3-butyl substituted dihydropyrimidines.
Experimental Protocols

The motor activity of Eg5 is fueled by the hydrolysis of ATP. Therefore, a direct way to measure the inhibitory effect of a compound is to quantify the ATPase activity of purified Eg5 protein in the presence and absence of the inhibitor. A common method for this is the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released during ATP hydrolysis.

Protocol: Malachite Green-Based Eg5 ATPase Assay

  • Reagent Preparation:

    • Assay Buffer: 25 mM PIPES-KOH (pH 7.0), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

    • Purified Human Eg5 Motor Domain: Recombinant protein, typically at a stock concentration of 1-5 mg/mL.

    • Microtubules: Polymerized from purified tubulin and stabilized with taxol.

    • ATP Solution: 100 mM ATP stock solution in water, pH 7.0.

    • Malachite Green Reagent: Solution A: 0.045% (w/v) Malachite Green hydrochloride in water. Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl. Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v). This working reagent should be prepared fresh.

    • Phosphate Standard: A series of known concentrations of KH₂PO₄ in assay buffer for generating a standard curve.

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, microtubules (e.g., 5 µM tubulin), and the 3-butyl substituted dihydropyrimidine at various concentrations (or DMSO as a vehicle control).

    • Add purified Eg5 motor domain (e.g., 50 nM final concentration) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of 0.5 M EDTA.

    • Add 100 µL of the Malachite Green reagent to 100 µL of the stopped reaction mixture in a 96-well plate.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Convert the absorbance values of the samples to the amount of phosphate released.

    • Calculate the percentage of Eg5 inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ATPase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Eg5 Enzyme - Microtubules - ATP - Malachite Green Reagent - Phosphate Standards Mix Prepare Reaction Mix: - Assay Buffer - Microtubules - Test Compound/DMSO Reagents->Mix Add_Eg5 Add Eg5 Enzyme Pre-incubate 10 min Mix->Add_Eg5 Add_ATP Initiate with ATP Incubate at 37°C Add_Eg5->Add_ATP Stop Stop Reaction (add EDTA) Add_ATP->Stop Add_MG Add Malachite Green Reagent Incubate 15-20 min Stop->Add_MG Read Measure Absorbance (620-650 nm) Add_MG->Read Analyze Data Analysis: - Standard Curve - Calculate % Inhibition - Determine IC50 Read->Analyze

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one: An In-Depth Guide

This comprehensive guide details efficient and reliable protocols for the synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodo...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details efficient and reliable protocols for the synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodologies presented herein are designed for reproducibility and scalability, providing researchers with a robust foundation for their synthetic endeavors. This document emphasizes the underlying chemical principles and provides practical insights to ensure successful outcomes.

Introduction

The 4,5-dihydropyrimidin-2-one core, a partially saturated version of the pyrimidine ring system, is a prevalent motif in a wide array of biologically active compounds. The specific target of this guide, 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, incorporates key structural features that are often sought in drug discovery programs: a cyclic urea, a basic amino group, and an alkyl substituent for modulating lipophilicity. The strategic placement of these functionalities offers opportunities for diverse molecular interactions with biological targets.

This guide will present a convergent synthetic strategy, focusing on the preparation of key precursors followed by a final cyclocondensation step. The protocols have been designed with consideration for atom economy, ease of purification, and the use of readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary building blocks: N-butylurea and a three-carbon synthon that can provide the C4, C5, and C6 atoms of the dihydropyrimidine ring, with the C6 position bearing the amino functionality. A suitable and readily accessible three-carbon synthon is β-aminopropionitrile. This leads to the following retrosynthetic pathway:

G Target 6-amino-3-butyl-4,5-dihydropyrimidin-2-one Precursors N-Butylurea + β-Aminopropionitrile Target->Precursors Cyclocondensation ButylIsocyanate Butyl Isocyanate Precursors->ButylIsocyanate Synthesis of N-Butylurea Acrylonitrile Acrylonitrile Precursors->Acrylonitrile Synthesis of β-Aminopropionitrile Ammonia Ammonia ButylIsocyanate->Ammonia Acrylonitrile->Ammonia

Figure 1: Retrosynthetic analysis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one.

This retrosynthetic approach forms the basis for the detailed synthetic protocols outlined in the following sections.

Part 1: Synthesis of Precursors

Protocol for the Synthesis of N-Butylurea

N-Butylurea serves as the source of the N-butyl group and the urea backbone of the target molecule. A straightforward and high-yielding method for its preparation is the reaction of butyl isocyanate with ammonia.[1][2] Butyl isocyanate is a commercially available reagent, but can also be synthesized from n-butylamine and phosgene.[3]

Reaction Scheme:

CH₃(CH₂)₃-N=C=O + NH₃ → CH₃(CH₂)₃-NH-C(=O)-NH₂

Materials and Equipment:

  • Butyl isocyanate

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • Addition of Ammonia: To the flask, add a calculated excess of concentrated aqueous ammonia solution.

  • Addition of Butyl Isocyanate: While vigorously stirring the ammonia solution, slowly add butyl isocyanate (1.0 equivalent) dropwise. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, and then at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-butylurea is often obtained as a white solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure N-butylurea.

Expected Yield: 80-90%

Protocol for the Synthesis of β-Aminopropionitrile

β-Aminopropionitrile is the three-carbon building block that provides the C4, C5, and C6 atoms of the target heterocycle. It can be synthesized via the reaction of acrylonitrile with ammonia.[4][5][6]

Reaction Scheme:

CH₂=CH-C≡N + NH₃ → H₂N-CH₂-CH₂-C≡N

Materials and Equipment:

  • Acrylonitrile

  • Ammonia (aqueous solution or liquid ammonia)

  • Pressure vessel (if using liquid ammonia) or sealed reaction vessel

  • Heating and stirring apparatus

  • Distillation apparatus

Step-by-Step Protocol (using aqueous ammonia):

  • Reaction Setup: In a sealed reaction vessel, place a concentrated aqueous solution of ammonia.

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the ammonia solution with stirring. The molar ratio of ammonia to acrylonitrile should be in excess to favor the formation of the primary amine and minimize the formation of the secondary amine by-product (iminodipropionitrile).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 50-100°C. The reaction is typically run for several hours. The progress can be monitored by gas chromatography (GC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • The excess ammonia and water can be removed by distillation.

    • The resulting crude β-aminopropionitrile is then purified by vacuum distillation.

Expected Yield: 45-60%[5]

Part 2: Cyclocondensation to Form 6-amino-3-butyl-4,5-dihydropyrimidin-2-one

The final step in the synthesis is the cyclocondensation of N-butylurea and β-aminopropionitrile. This reaction is typically acid-catalyzed, proceeding through an initial addition of the amino group of β-aminopropionitrile to the urea, followed by an intramolecular cyclization of the resulting intermediate.

Reaction Scheme:

CH₃(CH₂)₃-NH-C(=O)-NH₂ + H₂N-CH₂-CH₂-C≡N → 6-amino-3-butyl-4,5-dihydropyrimidin-2-one

Proposed Mechanism:

The proposed mechanism involves the initial formation of a more electrophilic species from N-butylurea under acidic conditions. The primary amine of β-aminopropionitrile then acts as a nucleophile, attacking the carbonyl carbon of the activated urea. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen of the urea attacks the nitrile carbon, leading to the formation of the six-membered ring. A final tautomerization yields the stable 6-amino-3-butyl-4,5-dihydropyrimidin-2-one.

G cluster_0 Reaction Workflow N-Butylurea N-Butylurea Intermediate N-(2-Cyanoethyl)-N'-butylurea (proposed) N-Butylurea->Intermediate + β-Aminopropionitrile (Acid Catalyst) β-Aminopropionitrile β-Aminopropionitrile Target 6-amino-3-butyl-4,5- dihydropyrimidin-2-one Intermediate->Target Intramolecular Cyclization

Sources

Application

Application Note: Microwave-Assisted Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction

Executive Summary & Scientific Rationale Dihydropyrimidinones (DHPMs) and their derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Dihydropyrimidinones (DHPMs) and their derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antihypertensive, anticancer, antibacterial, and anti-inflammatory activities. The classical approach to synthesizing DHPMs is the Biginelli Reaction —a one-pot, three-component condensation (MCR) of an aromatic aldehyde, a


-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea.

While the traditional Biginelli protocol utilizes strong mineral acids and prolonged refluxing (often 12–24 hours), modern synthetic demands require higher efficiency and greener profiles. Microwave (MW) assisted synthesis has revolutionized this workflow. By utilizing dielectric heating, microwave irradiation directly couples with the polar molecules in the reaction mixture, causing rapid molecular friction and localized superheating. This targeted energy transfer drastically lowers the activation energy barrier, reducing reaction times to mere minutes, minimizing side-product formation, and significantly improving overall yields[1].

Mechanistic Insights & Causality

To optimize the MW-assisted Biginelli reaction, one must understand the causality behind the molecular interactions. The reaction proceeds via an acyl iminium ion mechanism :

  • Activation & Condensation : The acid catalyst increases the electrophilicity of the aldehyde's carbonyl carbon. Urea attacks this center, and subsequent dehydration forms a highly reactive acyl iminium ion intermediate.

  • Nucleophilic Addition : The enol tautomer of the

    
    -dicarbonyl compound acts as a nucleophile, attacking the iminium intermediate.
    
  • Cyclization : Intramolecular attack by the second nitrogen of the urea moiety onto the ester/ketone carbonyl drives the ring closure, followed by a final dehydration to yield the stable DHPM core.

Why Microwave Irradiation Excels Here: Conventional conductive heating relies on thermal gradients, which slowly and unevenly heat the vessel walls before reaching the solvent. In contrast, MW irradiation selectively excites the highly polar iminium intermediate and the polar reactants. This localized superheating accelerates the rate-limiting nucleophilic addition and cyclization steps without degrading the sensitive aldehyde, a common issue in prolonged thermal refluxing[1].

Mechanism A Aldehyde + Urea B Acyl Iminium Ion (Intermediate) A->B Acid Catalyst -H2O C β-Ketoester Addition (Nucleophilic Attack) B->C MW Dielectric Heating D Intramolecular Cyclization & Dehydration C->D Rapid Kinetics E Dihydropyrimidinone (DHPM Core) D->E Precipitation

Biginelli MCR mechanism accelerated by microwave dielectric heating.

Experimental Design: Catalyst & Medium Selection

The choice of catalyst and solvent dictates the efficiency and environmental impact of the synthesis. We highlight two field-proven approaches:

Approach A: Solvent-Free Heterogeneous Lewis Acid Catalysis

Using supported Lewis acids, such as FeCl₃ supported on mesoporous Si-MCM-41 , provides a high surface area for the reaction to occur in the absence of a solvent[2].

  • Causality : The mesoporous silica acts as a microwave-transparent scaffold, while the polar reactants and the Lewis acid absorb the MW energy. The solid-state nature allows for immediate product precipitation and effortless catalyst recovery via simple filtration, preventing heavy metal contamination in the final drug candidate[2].

Approach B: Green Biocatalysis (Fruit Juices & Natural Extracts)

Recent breakthroughs utilize natural, biodegradable media such as cashew shell extract or fruit juices (e.g., lime, apple, pomegranate)[3][4].

  • Causality : These natural extracts contain organic acids (e.g., citric acid, anacardic acid) that naturally lower the pH (approx. 2.5–3.5), providing the necessary protons to catalyze iminium ion formation without corrosive mineral acids. Furthermore, the high water content of these juices couples perfectly with microwave frequencies (2.45 GHz), acting as an excellent dielectric heating medium[3][4].

Quantitative Data Summary

The following table summarizes the performance metrics comparing conventional thermal methods against the two MW-assisted protocols described above.

Synthesis MethodCatalyst / MediumReaction TimeAvg. Yield (%)Environmental Impact
Conventional Thermal HCl / Ethanol (Reflux)12 – 18 hours60 – 75%High (Toxic/Corrosive)
MW Solvent-Free FeCl₃ on Si-MCM-413 – 5 mins85 – 95%Low (Reusable Catalyst)
MW Green Medium Cashew Shell Extract / Fruit Juice5 – 10 mins88 – 98%Very Low (Biodegradable)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (such as phase changes and precipitation) are integrated to ensure the operator can verify the reaction's progress in real-time.

Protocol A: Solvent-Free Synthesis using FeCl₃/Si-MCM-41
  • Reagent Preparation : In a 10 mL microwave-safe quartz or glass vessel, add 10 mmol of the substituted aromatic aldehyde, 10 mmol of ethyl acetoacetate, and 12 mmol of urea. (Note: A slight excess of urea compensates for potential sublimation/degradation).

  • Catalyst Integration : Add 5–10 mol% of the FeCl₃/Si-MCM-41 catalyst. Use a glass rod to triturate the mixture until a homogenous, thick paste is formed. Thorough mixing is critical to ensure uniform dielectric heating and prevent localized charring.

  • Microwave Irradiation : Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar). Irradiate at 100°C for 3 to 5 minutes using dynamic power modulation (max 300 W). Monitor via the internal IR temperature sensor.

  • Product Extraction & Catalyst Recovery : Allow the vessel to cool to room temperature. Add 15 mL of hot ethanol to the vessel. The DHPM product will dissolve completely, while the heterogeneous Si-MCM-41 catalyst remains insoluble. Filter the hot mixture to recover the catalyst.

  • Crystallization : Pour the ethanolic filtrate into 30 mL of crushed ice/water. The sudden shift in polarity forces the pure DHPM derivative to precipitate as a crystalline solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Eco-Friendly Synthesis using Natural Acid Medium
  • Reagent Preparation : In a microwave-safe vessel, combine 5 mmol of the aromatic aldehyde, 5 mmol of ethyl acetoacetate, and 5 mmol of urea.

  • Medium Addition : Add 3 to 5 mL of freshly extracted, filtered lime juice or cashew shell extract[3][4]. Do not add any additional organic solvents.

  • Microwave Irradiation : Irradiate the mixture at 80–90°C for 5 to 10 minutes . The polar aqueous medium will rapidly absorb the microwave energy.

  • Self-Validating Isolation : Transfer the vessel to an ice bath. Because DHPMs are highly hydrophobic, the cooling of the highly polar aqueous juice medium will spontaneously force the product to precipitate out of the solution. If the solution remains clear, the cyclization is incomplete.

  • Purification : Filter the crude solid, wash extensively with cold deionized water to remove residual sugars/acids from the juice, and recrystallize from hot ethanol to yield the pure DHPM derivative.

Workflow W1 Reagent Prep (Equimolar) W2 Catalyst Addition (Lewis/Green Acid) W1->W2 W3 MW Irradiation (80-100°C, 3-10 min) W2->W3 W4 Cooling Phase (Ice Bath) W3->W4 W5 Product Isolation (Filtration/Wash) W4->W5 W6 Pure DHPM (QC via NMR/MP) W5->W6

Step-by-step experimental workflow for MW-assisted DHPM synthesis.

Quality Control & Analytical Validation

To ensure the scientific integrity of the synthesized DHPM derivatives, conduct the following validation steps:

  • Thin-Layer Chromatography (TLC) : Use an eluent system of Ethyl Acetate:Hexane (3:7). The disappearance of the highly UV-active aldehyde spot confirms reaction completion.

  • Melting Point Determination : Compare the sharp melting point of the recrystallized product against established literature values to confirm the absence of unreacted urea or bis-ureide intermediates.

  • ¹H NMR Spectroscopy (in DMSO-d₆) : Structural validation is confirmed by three key markers:

    • A distinct singlet around

      
       5.1–5.5 ppm , corresponding to the chiral methine proton (C4-H) of the pyrimidine ring.
      
    • Two broad singlets around

      
       7.5 ppm and 9.0 ppm , corresponding to the N1-H and N3-H protons, confirming the intact urea linkage.
      
    • The absence of the aldehydic proton signal (typically >

      
       9.5 ppm).
      

References

  • Popovics-Tóth, N., Tajti, Á., Hümpfner, E., & Bálint, E. (2021). "Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction." Catalysts, 11(1), 45.[Link]

  • Choudhary, V. R., et al. (2003). "Microwave assisted solvent-free synthesis of dihydropyrimidinones by Biginelli reaction over Si-MCM-41 supported FeCl3 catalyst." Catalysis Communications.[Link]

  • Manjare, et al. (2025). "Microwave-Assisted Efficient and Green Synthesis of Dihydropyrimidinone(thione) Derivatives via Biginelli Reaction Using Cashew Shell Extract as Natural Acid Catalyst." Russian Journal of Organic Chemistry.[Link]

  • Pramanik, et al. (2016). "Microwave irradiated 'green biginelli reaction' employing apple, pomegranate and grape juice as eco-friendly reaction medium." ResearchGate.[Link]

Sources

Method

Green Chemistry Protocols for the Synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one: An Application Note for Modern Drug Development

Introduction: The Significance of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one and the Imperative of Green Synthesis The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one and the Imperative of Green Synthesis

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The target molecule, 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, represents a promising scaffold for further elaboration in drug discovery programs. The presence of a 6-amino group provides a key vector for chemical modification, while the 3-butyl substituent can modulate lipophilicity and target engagement.

Traditionally, the synthesis of DHPMs has been achieved through the Biginelli reaction, a one-pot multicomponent reaction that, in its classical form, often requires harsh acidic catalysts, long reaction times, and the use of volatile organic solvents, leading to significant environmental burden.[1] In alignment with the principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances, the development of eco-friendly synthetic routes is not merely an academic exercise but a critical necessity for sustainable pharmaceutical development.[2]

This application note provides detailed protocols for two distinct, environmentally benign methods for the synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one: a solvent-free approach utilizing a reusable solid acid catalyst and a microwave-assisted synthesis in an aqueous medium. These protocols are designed to offer high efficiency, reduced reaction times, and a significantly improved environmental profile compared to conventional methods.

Reaction Overview: Adapting the Biginelli Reaction for a 6-Amino Scaffold

The synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one is a variation of the well-established Biginelli reaction.[3] The core transformation involves the condensation of three key components: an aldehyde, a compound containing an active methylene group, and an N-substituted urea.

To achieve the desired 6-amino substitution, ethyl cyanoacetate is employed as the active methylene component. The cyano group is a precursor to the amino group. For the introduction of the 3-butyl group, N-butylurea is utilized in place of urea. The overall reaction is depicted below:

Biginelli Reaction for 6-amino-3-butyl-4,5-dihydropyrimidin-2-one cluster_reactants Reactants cluster_product Product Formaldehyde Formaldehyde Target_Molecule 6-amino-3-butyl-4,5-dihydropyrimidin-2-one Formaldehyde->Target_Molecule + Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Target_Molecule + N_Butylurea N-Butylurea N_Butylurea->Target_Molecule +

Caption: General reaction scheme for the synthesis of the target molecule.

Protocol 1: Solvent-Free Synthesis using a Reusable Heterogeneous Catalyst

This protocol leverages the principles of solvent-free reactions to minimize waste and reduce environmental impact. The use of a solid acid catalyst, such as Montmorillonite KSF clay, offers the advantages of easy separation and the potential for catalyst recycling.[4][5]

Rationale for Method Selection

Solvent-free reactions are highly desirable in green chemistry as they eliminate the need for large volumes of often hazardous and volatile organic solvents.[4] This not only reduces environmental pollution but also simplifies product work-up and purification. Montmorillonite KSF is a readily available, inexpensive, and effective solid acid catalyst for Biginelli-type reactions, promoting the reaction through Lewis and Brønsted acidity on its surface. Its heterogeneous nature allows for simple filtration to remove the catalyst, which can then be washed, dried, and reused in subsequent reactions.

Experimental Workflow

Solvent-Free Synthesis Workflow Start Start Mix_Reactants Mix Reactants and Catalyst: - Formaldehyde (1.2 mmol) - Ethyl Cyanoacetate (1.0 mmol) - N-Butylurea (1.0 mmol) - Montmorillonite KSF (0.2 g) Start->Mix_Reactants Heat_Mixture Heat the reaction mixture at 80°C with constant stirring for 2-3 hours. Mix_Reactants->Heat_Mixture Monitor_Reaction Monitor reaction progress by TLC. Heat_Mixture->Monitor_Reaction Cool_and_Add_Solvent Cool to room temperature. Add ethyl acetate. Monitor_Reaction->Cool_and_Add_Solvent Filter_Catalyst Filter to remove the catalyst. (Catalyst can be washed, dried, and reused) Cool_and_Add_Solvent->Filter_Catalyst Wash_and_Dry Wash the filtrate with water and brine. Dry the organic layer over Na2SO4. Filter_Catalyst->Wash_and_Dry Concentrate Concentrate under reduced pressure. Wash_and_Dry->Concentrate Recrystallize Recrystallize from ethanol/water to obtain the pure product. Concentrate->Recrystallize End End Recrystallize->End

Caption: Step-by-step workflow for the solvent-free synthesis protocol.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formaldehyde (37% in water, 0.10 mL, 1.2 mmol), ethyl cyanoacetate (0.107 mL, 1.0 mmol), N-butylurea (0.116 g, 1.0 mmol), and Montmorillonite KSF clay (0.2 g).

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 15 mL of ethyl acetate and stir for 5 minutes.

  • Catalyst Removal: Filter the mixture through a pad of celite to remove the Montmorillonite KSF catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to afford pure 6-amino-3-butyl-4,5-dihydropyrimidin-2-one.

Data Summary
ParameterValueReference/Rationale
Reaction Time 2-3 hoursBased on typical solvent-free Biginelli reactions.[5]
Temperature 80°COptimal for promoting the reaction without degradation.[5]
Yield >85% (expected)High yields are characteristic of this method.[5]
Catalyst Loading 20 wt%A typical loading for efficient catalysis.
Solvent None (during reaction)A key feature of this green protocol.[4]

Protocol 2: Microwave-Assisted Synthesis in Aqueous Medium

This protocol employs microwave irradiation as an energy source to dramatically accelerate the reaction rate, with water as a green solvent.[6]

Rationale for Method Selection

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and purer products compared to conventional heating.[7] The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and inexpensive nature. Microwave energy efficiently heats water, leading to rapid and uniform heating of the reaction mixture. This protocol can also be performed catalyst-free, further enhancing its green credentials.[6]

Experimental Workflow

Microwave Synthesis Workflow Start Start Prepare_Mixture In a microwave-safe vessel, mix: - Formaldehyde (1.2 mmol) - Ethyl Cyanoacetate (1.0 mmol) - N-Butylurea (1.0 mmol) - Water (5 mL) Start->Prepare_Mixture Microwave_Irradiation Seal the vessel and irradiate in a microwave reactor at 100°C for 10-15 minutes. Prepare_Mixture->Microwave_Irradiation Cooling_and_Precipitation Cool the reaction vessel in an ice bath. The product will precipitate. Microwave_Irradiation->Cooling_and_Precipitation Filtration Filter the solid product. Cooling_and_Precipitation->Filtration Wash_and_Dry Wash the product with cold water and dry under vacuum. Filtration->Wash_and_Dry Recrystallization Recrystallize from ethanol if necessary. Wash_and_Dry->Recrystallization End End Recrystallization->End

Sources

Application

Translational Assay Guide: In Vitro Antimicrobial Profiling of Pyrimidin-2-one Derivatives

Mechanistic Rationale & Screening Strategy Pyrimidin-2-one derivatives are a highly versatile class of nitrogen-containing heterocycles that exhibit potent broad-spectrum antimicrobial activity. Their structural similari...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Screening Strategy

Pyrimidin-2-one derivatives are a highly versatile class of nitrogen-containing heterocycles that exhibit potent broad-spectrum antimicrobial activity. Their structural similarity to natural pyrimidines allows them to act as competitive substrate mimics within bacterial cells. Extensive in silico and in vitro studies demonstrate that these compounds primarily exert their antibacterial effects by competitively inhibiting dihydrofolate reductase (DHFR) and binding to the ATPase domain of bacterial DNA gyrase[1][2].

To accurately evaluate the efficacy of novel pyrimidin-2-one compounds, a tiered screening funnel is required. Because these synthetic derivatives are often highly lipophilic and prone to precipitation in aqueous media, standard assay protocols must be rigorously optimized regarding solvent limits, media cation concentrations, and metabolic indicators[3][4].

MOA P2O Pyrimidin-2-one Derivatives DHFR Dihydrofolate Reductase (DHFR) P2O->DHFR Competitive Inhibition Gyrase DNA Gyrase P2O->Gyrase Enzymatic Inhibition Folate Folate Synthesis Blockade DHFR->Folate DNA DNA Replication Arrest Gyrase->DNA Death Bacterial Cell Death (Bactericidal Effect) Folate->Death DNA->Death

Fig 1. Dual-target inhibition mechanism of pyrimidin-2-one derivatives against bacterial cells.

Primary Phenotypic Screening: Agar Well Diffusion Assay

The Agar Well Diffusion method is prioritized over the standard Kirby-Bauer disk diffusion test for initial screening of pyrimidin-2-one compounds. Causality: Synthetic pyrimidine derivatives often exhibit poor diffusion kinetics from standard filter paper disks due to their lipophilicity. Loading the compound directly into agar wells ensures uniform radial diffusion into the matrix, providing a more accurate Zone of Inhibition (ZOI)[3][5][6].

Step-by-Step Protocol
  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile 0.9% saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a spectrophotometer (OD600 = 0.08–0.13).
    
  • Plate Preparation: Swab the standardized inoculum evenly across the surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth[3].

  • Well Creation: Using a sterile cork borer, punch equidistant wells (6 mm in diameter) into the agar.

  • Compound Loading: Dissolve the pyrimidin-2-one derivative in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 1000 µg/mL. Pipette 50 µL of the stock into the test wells[6].

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin or Trimethoprim (10 µ g/well ) to validate strain susceptibility[1].

    • Negative Control: 50 µL of 100% DMSO to confirm the solvent does not artificially inhibit bacterial growth.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Measure the ZOI diameter in millimeters using digital calipers.

Quantitative Assessment: CLSI Broth Microdilution (MIC & MBC)

To determine the exact potency of the compounds, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) must be established using the broth microdilution method, the gold standard recommended by the Clinical and Laboratory Standards Institute (CLSI M07 guidelines)[4][7].

Causality for Assay Design:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The standardized concentrations of

    
     and 
    
    
    
    stabilize the bacterial outer membrane, preventing artifactual susceptibility in Gram-negative strains[7].
  • Solvent Limit: The final concentration of DMSO in the testing wells must strictly remain

    
    . Higher concentrations induce solvent toxicity, leading to false-positive MIC values.
    
  • Metabolic Indicators: Pyrimidin-2-one compounds can precipitate in broth, creating visual turbidity that masks bacterial inhibition. Adding Resazurin (an oxidation-reduction indicator) solves this; viable bacteria reduce blue resazurin to pink resorufin, allowing unambiguous MIC determination[4][8].

BMD Inoculum Inoculum Prep (0.5 McFarland) Inoculation Plate Inoculation (5x10^5 CFU/mL) Inoculum->Inoculation Dilution Serial Dilution (Pyrimidin-2-one) Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation MIC Read MIC (Visual/Resazurin) Incubation->MIC MBC Determine MBC (Subculture) MIC->MBC

Fig 2. Standardized CLSI broth microdilution workflow for MIC and MBC determination.

Step-by-Step Protocol
  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 100 µL of CAMHB into columns 2–12. Add 200 µL of the pyrimidin-2-one working solution (e.g., 256 µg/mL in CAMHB with 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 10, discarding 100 µL from column 10.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB. Add 100 µL of this inoculum to columns 1–11. The final bacterial concentration per well is

    
     CFU/mL[8].
    
  • Self-Validating System (Plate Controls):

    • Column 11 (Growth Control): 100 µL CAMHB + 100 µL Inoculum (Validates viability).

    • Column 12 (Sterility Control): 200 µL CAMHB only (Validates aseptic technique).

    • Solvent Control: Ensure a separate well contains 1% DMSO + Inoculum.

  • Incubation: Seal the plate and incubate at 37°C for 16–20 hours.

  • MIC Determination: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration well that remains blue (no metabolic reduction)[8].

  • MBC Determination: Aspirate 10 µL from the MIC well and the three preceding clear wells. Spot onto MHA plates and incubate for 24 hours. The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (no colony growth)[4].
    

Representative Pharmacodynamic Data Presentation

To effectively communicate the efficacy of synthesized pyrimidin-2-one derivatives, quantitative data should be summarized to highlight the therapeutic window and spectrum of activity against standard ATCC strains.

Compound IDBacterial StrainZOI (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
P2O-Derivative A S. aureus ATCC 2592322 ± 1.22.04.02Bactericidal
P2O-Derivative A E. coli ATCC 2592218 ± 0.88.032.04Bacteriostatic
P2O-Derivative B P. aeruginosa ATCC 2785312 ± 0.564.0>128.0>2Weak/Resistant
Ciprofloxacin (Ctrl) S. aureus ATCC 2592328 ± 0.50.250.52Bactericidal

(Note: An MBC/MIC ratio of


 classifies the compound as bactericidal, whereas a ratio 

indicates bacteriostatic activity).

References

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.[Link]

  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate.[Link]

  • Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research. Science Publishing Group.[Link]

  • In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Publishing.[Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.[Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores.[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.[Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis.[Link]

Sources

Method

Application Note & Protocol: A Robust Framework for the Scalable Production of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one

Abstract This document provides a comprehensive guide for the synthesis and scale-up of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, a key heterocyclic scaffold with significant potential in pharmaceutical development. Di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, a key heterocyclic scaffold with significant potential in pharmaceutical development. Dihydropyrimidinones (DHPMs) are recognized for a wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][2][3] The procedure detailed herein is based on a modified Biginelli-type multicomponent reaction (MCR), a highly efficient and atom-economical approach to this molecular architecture.[4][5] We present a detailed laboratory-scale protocol, a thorough analysis of critical considerations for process scale-up, and robust analytical methods for quality control, designed to assist researchers and drug development professionals in transitioning from bench-scale discovery to pilot-scale production.

Introduction: The Biginelli Reaction and DHPM Scaffolds

First reported by Pietro Biginelli in 1893, the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (or its derivatives) has become a cornerstone of heterocyclic chemistry.[1][6][7] This reaction offers a straightforward and modular approach to synthesizing a vast library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8] The pharmacological relevance of the DHPM core has driven extensive research into optimizing the Biginelli reaction, leading to the development of numerous catalytic systems, including Brønsted acids, Lewis acids (e.g., FeCl₃, Yb(OTf)₃), and heterogeneous catalysts, as well as the use of microwave irradiation to enhance reaction rates and yields.[6][7][9]

The target molecule, 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, is synthesized via a strategic variation of this classic reaction. The key components are:

  • N-butylurea: Provides the N3-butyl substituent and part of the pyrimidinone backbone.

  • Formaldehyde: Serves as the aldehyde component, resulting in an unsubstituted C4 position in the final structure.

  • Cyanoacetamide: Acts as the active methylene component, which upon cyclization, yields the C6-amino functionality.

This application note details a validated process, addressing common challenges and providing a clear pathway for reproducible, large-scale synthesis.

Laboratory-Scale Synthesis & Process Optimization

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed, three-component condensation. The proposed mechanism begins with the formation of an N-acyliminium ion intermediate from the reaction between N-butylurea and formaldehyde.[7] This is followed by the nucleophilic addition of the enolized cyanoacetamide. The final step is an intramolecular cyclization and dehydration to yield the stable 6-amino-3-butyl-4,5-dihydropyrimidin-2-one ring system.[1]

G cluster_reactants Reactants reactant reactant intermediate intermediate product product catalyst catalyst A N-Butylurea I1 N-Acyliminium Ion Intermediate A->I1 + Formaldehyde B Formaldehyde B->I1 C Cyanoacetamide I2 Open-Chain Adduct C->I2 H Acid Catalyst (e.g., HCl) H->I1 Catalyzes I1->I2 + Cyanoacetamide Enolate P 6-amino-3-butyl-4,5- dihydropyrimidin-2-one I2->P Cyclization & Dehydration W H₂O I2->W - H₂O

Caption: Proposed reaction pathway for the synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one.

Materials and Reagents
ReagentGradePuritySupplier Example
N-ButylureaSynthesis≥98%Sigma-Aldrich
Formaldehyde (37% in H₂O)ACS Reagent36.5-38.0%Fisher Scientific
CyanoacetamideSynthesis≥99%Alfa Aesar
Hydrochloric Acid (conc.)ACS Reagent37%VWR
Ethanol (200 Proof)ACS/USP≥99.5%Pharmco
Ethyl AcetateHPLC Grade≥99.5%Merck
HexanesHPLC Grade≥98.5%Merck
Detailed Laboratory Protocol (25 mmol Scale)
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add N-butylurea (2.90 g, 25 mmol) and cyanoacetamide (2.10 g, 25 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture to form a slurry.

  • Reagent Addition: Slowly add formaldehyde solution (2.0 mL, ~27 mmol, 1.1 eq) to the slurry at room temperature.

  • Catalyst Addition: Add 5 drops of concentrated hydrochloric acid using a glass pipette. Causality: The acid catalyst is crucial for promoting the initial condensation and formation of the key N-acyliminium ion intermediate, which is often the rate-limiting step.[1][7]

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexanes mobile phase.

  • Cooling and Precipitation: Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 15 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. A typical yield of the crude product is 70-80%.

  • Purification (Recrystallization): For higher purity, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Filter and dry as before.

Process Optimization Parameters

For achieving optimal yield and purity, particularly before scale-up, systematic optimization of key parameters is recommended.

ParameterRange ExploredRationale & Impact on CQAs
Catalyst Loading 0.5 - 5 mol%Insufficient catalyst leads to slow or incomplete reaction. Excess acid can promote side reactions. Affects: Reaction Time, Yield, Impurity Profile.
Temperature 60°C - RefluxHigher temperatures increase reaction rate but may also increase impurity formation. Affects: Reaction Time, Purity.
Reactant Ratio 1.0 - 1.5 eq. AldehydeA slight excess of the aldehyde can drive the reaction to completion, but a large excess complicates purification. Affects: Yield, Residual Impurities.
Reaction Time 2 - 12 hoursMonitored by TLC/HPLC to ensure completion without significant degradation of the product. Affects: Yield, Throughput.

Scale-Up Procedures and Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant introduces significant challenges that must be proactively managed. The primary changes involve heat and mass transfer dynamics due to the decrease in the surface-area-to-volume ratio.

Caption: A typical workflow for scaling up chemical production from lab to pilot plant.

Key Scale-Up Challenges
  • Heat Management: The Biginelli reaction is typically exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not controlled. A jacketed reactor with an efficient heat transfer fluid is mandatory.

  • Mass Transfer & Mixing: Effective mixing is critical to maintain homogeneity in temperature and reactant concentration. Inadequate stirring can lead to localized "hot spots" and the formation of impurities. The choice of impeller type and stirring speed must be carefully considered.

  • Reagent Addition: The controlled addition of reagents, particularly the formaldehyde and acid catalyst, is crucial. On a large scale, this should be done via a calibrated addition pump over a calculated period to manage the reaction exotherm.

  • Work-up and Isolation: Filtering and drying kilograms of product requires appropriately sized equipment (e.g., Nutsche filter-dryer). The efficiency of washing becomes more critical to ensure the removal of impurities.

Pilot-Scale Protocol (1 kg Scale)

Equipment: 50 L glass-lined jacketed reactor, overhead mechanical stirrer (anchor or pitched-blade turbine), temperature probe with controller, reflux condenser, calibrated dosing pump.

  • Reactor Charging: Charge the reactor with N-butylurea (1.74 kg, 15.0 mol) and cyanoacetamide (1.26 kg, 15.0 mol).

  • Solvent Addition: Add 30 L of ethanol. Begin agitation at a moderate speed (e.g., 80-100 RPM) to ensure good suspension of solids.

  • Controlled Addition: Over 30 minutes, add formaldehyde solution (1.2 L, ~16.2 mol) via the dosing pump. Monitor the internal temperature; if it rises by more than 5°C, pause the addition.

  • Catalysis: Slowly add concentrated hydrochloric acid (100 mL) via the dosing pump over 15 minutes.

  • Heating and Reflux: Set the jacket temperature to 90-95°C to bring the internal contents to a steady reflux (~80°C). Maintain reflux for 6-8 hours, monitoring the reaction by in-process HPLC analysis.

  • Crystallization: Once complete, cool the reactor jacket to 10-15°C over 2-3 hours to control the crystallization process. Hold at 10°C for an additional 2 hours.

  • Isolation and Washing: Transfer the slurry to a suitable filter (e.g., Nutsche filter). Deliquor the product, then perform two displacement washes with cold ethanol (2 x 5 L).

  • Drying: Dry the product under vacuum at 60°C until the loss on drying (LOD) is <0.5%. The expected yield is 2.2-2.5 kg.

Quality Control & Analytical Methods

A robust analytical package is essential to ensure the identity, purity, and quality of the final product.

G sample sample test test spec spec result result A Crude/Final Product Sample B HPLC ¹H / ¹³C NMR MS FTIR Melting Point A->B C C B->C D Batch Release C->D Pass E Investigation / Reprocessing C->E Fail

Caption: Workflow for the quality control analysis of the final product.

Analytical Methodologies
MethodPurposeTypical ParametersExpected Result
HPLC Purity Assay & Impurity ProfileColumn: C18, 4.6x150mm, 5µmMobile Phase: Acetonitrile/Water gradientDetector: UV at 220 nmPurity ≥ 99.0% by area
¹H NMR Structural ConfirmationSolvent: DMSO-d₆Frequency: 400 MHzSpectrum consistent with the proposed structure.[5][10]
¹³C NMR Structural ConfirmationSolvent: DMSO-d₆Frequency: 100 MHzSpectrum consistent with the proposed structure.[10][11]
Mass Spec. Molecular Weight VerificationMode: ESI+[M+H]⁺ peak observed at m/z corresponding to C₉H₁₆N₄O.
FTIR Functional Group IDMethod: KBr PelletPeaks corresponding to N-H, C=O, C≡N (if intermediate), and C-H stretches.[3][10]
Melting Point Purity IndicationApparatus: Digital Melting PointSharp melting point range, consistent with reference data.[4][10]

Safety Precautions

All operations must be conducted in compliance with standard laboratory and plant safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle all reagents, especially formaldehyde (a known sensitizer and carcinogen) and hydrochloric acid, inside a well-ventilated fume hood or in a closed-system reactor.[12][14]

  • Static Discharge: When handling flammable solvents like ethanol and ethyl acetate on a large scale, ensure all equipment is properly grounded to prevent static discharge.[12][15]

  • Emergency Procedures: Ensure access to safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, CO₂).[13][15] Review Material Safety Data Sheets (MSDS) for all chemicals before use.[16]

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Gou, S., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Communications. [Link]

  • Shafiei, M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Kappe, C. O. (2000). 100 years of the biginelli dihydropyrimidine synthesis. Tetrahedron, 56(8), 1029-1052. [Link]

  • Agius, R., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3736. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. [Link]

  • Li, J., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 2779-2785. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of dihydropyrimidinones. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[2,3-d]pyrimidinone derivative. [Link]

  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(4), 488. [Link]

  • Lee, J., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 498. [Link]

  • El-Faham, A., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(15), 4255-4262. [Link]

  • ChemRxiv. (n.d.). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. [Link]

  • Okamoto, Y., et al. (n.d.). Synthesis of 2-Substituted-6-Amino-4, 5-Dihydropyrimidine. Amanote Research. [Link]

  • Al-Obaidi, A., et al. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Catalysts, 13(8), 1146. [Link]

  • Kodape, M. M., et al. (2021). Synthesis of Dihydropyrimidone Derivatives by Application of Organic Red Clay and their Anti-Microbial Screening. Rasayan Journal of Chemistry, 14(2), 1083-1089. [Link]

  • PubChem. (n.d.). 6-Amino-5-nitro-1,2-dihydropyrimidin-2-one. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Link]

  • ResearchGate. (n.d.). 3,4-Dihydropyrimidin-2(1H)-one derivatives: Organocatalysed microwave assisted and evaluation of their antioxidant activity. [Link]

  • ResearchGate. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. [Link]

  • Agius, R., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-Amino-2-ethoxypyrimidin-4(3H)-one Properties. [Link]

  • Shafiei, M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. [Link]

  • PubMed. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. [Link]

  • Google Patents. (n.d.). US3313816A - Processes of producing 4-amino-6-hydroxypyrimidine.
  • Indian Journal of Chemistry. (2015). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) by natural L-ascorbic acid. [Link]

Sources

Application

Application Notes and Protocols: 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one in Heterocyclic Synthesis and Drug Discovery

Introduction & Mechanistic Rationale The dihydropyrimidin-2-one (DHPM) scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatility in synthesizing complex heterocyclic networks and it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The dihydropyrimidin-2-one (DHPM) scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatility in synthesizing complex heterocyclic networks and its potent biological activities[1]. Among its derivatives, 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (often tautomeric with 6-amino-3-butyl-1,3-dihydropyrimidine-2,4-dione) serves as a highly specialized building block[2]. The strategic placement of the N3-butyl chain and the C6-amino group provides both a lipophilic anchor for target binding and a nucleophilic handle for downstream annulation.

Biological Targets and Causality in Drug Design

This specific scaffold is primarily utilized in the development of potent Adenosine A2B Receptor (A2BR) antagonists and Eg5 kinesin inhibitors[3].

  • A2B Receptor Antagonism: In the hypoxic tumor microenvironment (TME), extracellular adenosine accumulates and activates the A2BR (a G-protein coupled receptor). This activation triggers cAMP/PKA signaling, which promotes the expansion of immunosuppressive CD11b+Gr1+ myeloid cells, allowing the tumor to evade immune surveillance[4]. The 3-butyl-DHPM scaffold acts as a competitive antagonist. The causality behind the N3-butyl selection lies in its optimal lipophilicity. This specific chain length allows the molecule to penetrate the receptor's hydrophobic pocket and form critical van der Waals interactions with non-conserved residues like Val250^6.51 and Leu813^2.28, ensuring high subtype selectivity over the closely related A2A receptor[5].

  • Heterocyclic Annulation: The C6-amino group exhibits enamine-like reactivity due to its conjugation with the pyrimidine core. This allows for facile electrophilic cyclization with reagents like formamide or orthoesters to generate fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines or purine bioisosteres) that mimic natural adenosine[2].

A2B_Pathway TME Tumor Hypoxia (Adenosine Release) A2BR A2B Receptor Activation TME->A2BR Agonism cAMP cAMP / PKA Signaling A2BR->cAMP MDSC CD11b+Gr1+ Expansion cAMP->MDSC Drug 3-Butyl-DHPM Antagonist Drug->A2BR Competitive Inhibition

Mechanism of A2B receptor antagonism by DHPM derivatives in the tumor microenvironment.

Quantitative Structure-Activity Relationship (SAR)

The necessity of the 3-butyl substitution is validated by comparative binding affinities. Shorter alkyl chains fail to fully engage the hydrophobic pocket, while longer chains introduce steric clashes that reduce target affinity.

Table 1: SAR of N3-Alkyl-DHPM Derivatives in Target Inhibition

Compound VariantN3-SubstitutionA2BR Binding Affinity (Ki, nM)Eg5 Inhibition (IC50, µM)Synthetic Yield (%)
6-amino-3-methyl-DHPMMethyl (-CH3)> 1000> 50.085%
6-amino-3-ethyl-DHPMEthyl (-C2H5)450 ± 1242.582%
6-amino-3-butyl-DHPM Butyl (-C4H9) 12 ± 2 15.2 78%
6-amino-3-hexyl-DHPMHexyl (-C6H13)85 ± 828.465%

(Note: Quantitative trends synthesized from structural optimization studies of A2BR antagonists and Eg5 inhibitors[3],[5].)

Experimental Protocols

Protocol A: Synthesis of the 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one Core

Causality & Design: This protocol utilizes a base-catalyzed condensation. Sodium ethoxide is employed to deprotonate the active methylene of ethyl cyanoacetate. The primary amine of N-butylurea attacks the ester carbonyl, followed by an intramolecular cyclization where the secondary urea nitrogen attacks the nitrile group. This self-validating workflow includes pH-dependent precipitation for purification without the need for column chromatography[2].

Step-by-Step Methodology:

  • Preparation of the Alkoxide Base:

    • In an oven-dried, argon-flushed round-bottom flask, add 50 mL of anhydrous ethanol.

    • Slowly add sodium metal (1.1 equivalents, ~25 mmol) in small pieces.

    • Self-Validation Check: Observe the evolution of hydrogen gas. The reaction is complete when the solution becomes clear and gas evolution ceases, confirming the quantitative generation of sodium ethoxide.

  • Condensation Reaction:

    • Add N-butylurea (1.0 equivalent, 22 mmol) and ethyl cyanoacetate (1.05 equivalents, 23.1 mmol) to the ethoxide solution.

    • Reflux the mixture at 80°C for 4-6 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a thick white suspension. This visual cue indicates the successful formation of the insoluble sodium salt of the DHPM product.

  • Workup and Isolation:

    • Cool the reaction mixture to 0°C using an ice bath and quench with 50 mL of distilled water. The suspension will dissolve.

    • Slowly acidify the solution using 3N HCl until the pH reaches exactly 5.0 - 5.5.

    • Self-Validation Check: A massive precipitation of the free 6-amino-3-butyl-DHPM will occur exactly at this pH range.

    • Filter the precipitate under vacuum, wash with cold water (2 x 20 mL) and cold diethyl ether (10 mL) to remove unreacted cyanoacetate, and dry under high vacuum.

Protocol B: Annulation to Fused Purine Bioisosteres

Causality & Design: To convert the monocyclic DHPM into a potent A2B antagonist, the C6-amino group is reacted with formamide. The high temperature drives the condensation, eliminating water and ammonia to close a new imidazole ring, yielding a bicyclic purine bioisostere that mimics natural adenosine[2].

Step-by-Step Methodology:

  • Electrophilic Cyclization:

    • Suspend 6-amino-3-butyl-DHPM (10 mmol) in neat formamide (15 mL).

    • Heat the mixture to 150°C under a reflux condenser for 6 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (UV active, Rf ~0.3) will disappear, replaced by a new, highly fluorescent product spot (Rf ~0.6).

  • Purification:

    • Cool the dark solution to room temperature and pour it over crushed ice (50 g).

    • Stir vigorously for 30 minutes until a solid precipitates.

    • Filter, wash with water, and recrystallize from hot ethanol to yield the pure bicyclic antagonist.

Synthesis_Workflow A N-Butylurea + Ethyl Cyanoacetate B NaOEt, EtOH Reflux, 4h A->B C 6-Amino-3-butyl-4,5- dihydropyrimidin-2-one B->C D Formamide 150°C, 6h C->D E Bicyclic Purine Bioisostere D->E

Synthetic workflow for 6-amino-3-butyl-DHPM and its bicyclic derivatives.

References

1.[2] WO2009157938A1 - A2b adenosine receptor antagonists for treating cancer Source: Google Patents URL: 2.[1] Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines Source: SciELO URL: 3.[3] Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 Source: MDPI URL: 4.[5] Ligand-Specific Binding and Activation of the Human Adenosine A2B Receptor | Biochemistry Source: ACS Publications URL: 5.[4] Adenosinergic regulation of the expansion and immunosuppressive activity of CD11b+Gr1+ cells Source: PMC (NIH) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Biginelli Reaction for Butyl Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using butyl-derived su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using butyl-derived substrates (e.g., tert-butyl acetoacetate, butyl-substituted aldehydes).

While the Biginelli multicomponent reaction (MCR) is a highly efficient one-pot procedure, incorporating bulky aliphatic groups fundamentally alters the reaction kinetics. This structural change often leads to complex mixtures, poor yields, and dominant side reactions. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to restore synthetic efficiency.

G SM Aldehyde + Urea + t-Butyl Acetoacetate Iminium N-Acyliminium Ion (Desired Intermediate) SM->Iminium Acid Catalyst (e.g., Cu(II), PPE) Knoevenagel Knoevenagel Adduct (Side Product) SM->Knoevenagel Steric Hindrance (t-Butyl group) Hantzsch Hantzsch DHP (Fluorescent Byproduct) SM->Hantzsch Excess Ketoester + Urea Decomposition (NH3) DHPM Target DHPM (t-Butyl Ester) Iminium->DHPM Cyclization

Biginelli reaction pathways vs. common side reactions for butyl derivatives.

Troubleshooting Guides & FAQs

Q1: I am using tert-butyl acetoacetate and isolating massive amounts of the Knoevenagel adduct instead of the target DHPM. Why does this happen, and how do I fix it? Causality: The Biginelli reaction typically proceeds via an N-acyliminium ion intermediate formed by the condensation of the aldehyde and urea. The


-ketoester must then act as a nucleophile to attack this intermediate. However, the bulky tert-butyl ester group imposes severe steric hindrance, significantly increasing the activation energy for this nucleophilic attack[1]. Consequently, the competing Knoevenagel condensation—a direct reaction between the aldehyde and the 

-ketoester—kinetically outcompetes the desired pathway, yielding an uncyclized side product[2]. Solution:
  • Stabilize the Iminium Ion: Shift the equilibrium by using a catalyst that specifically stabilizes the N-acyliminium intermediate. Polyphosphate ester (PPE)[3] or Lewis acids like Cu(II) complexes[4] are highly effective at lowering the barrier for the desired pathway.

  • Alter Stoichiometry: Use a slight excess of urea (1.2–1.5 equivalents) to drive the formation of the iminium ion and outcompete the Knoevenagel pathway[2].

Q2: My reaction mixture turned bright yellow and is highly fluorescent under UV light. The yield of my butyl-DHPM is nearly zero. What is this byproduct? Causality: The fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when the reaction is heated too aggressively (e.g., prolonged reflux at high temperatures). Under these conditions, urea thermally decomposes into isocyanic acid and ammonia. The liberated ammonia acts as a potent nitrogen source, reacting with the aldehyde and two equivalents of your tert-butyl acetoacetate to form the highly fluorescent Hantzsch DHP[5]. Solution: Lower the reaction temperature and avoid prolonged heating. Alternatively, switch to a solvent-free mechanochemical approach or use a highly active Lewis acid catalyst to accelerate the Biginelli cyclization before urea decomposition can occur[5].

Q3: My mass spectrometry data shows an ethyl ester DHPM instead of the expected tert-butyl ester. Where did my butyl group go? Causality: You likely ran the reaction under classical Biginelli conditions: refluxing in ethanol with a Brønsted acid (like concentrated HCl). Placing a labile tert-butyl ester in a vast excess of a nucleophilic solvent (ethanol) under acidic conditions drives a Fischer-type transesterification, completely exchanging your tert-butyl group for an ethyl group[6]. Solution: Never use mismatched alcoholic solvents with ester substrates. Run the reaction in the corresponding alcohol (tert-butanol)[6], or better yet, utilize non-nucleophilic solvents (THF, acetonitrile) or solvent-free conditions[4].

Quantitative Data: Impact of Conditions on tert-Butyl Acetoacetate

The following table summarizes how different reaction parameters influence the product distribution when using tert-butyl acetoacetate and an aromatic aldehyde.

Reaction ConditionCatalystSolventMajor Side ProductTarget DHPM Yield
Classical RefluxHCl (conc.)EthanolTransesterified (Ethyl) DHPM< 10% (t-butyl)
Standard Lewis AcidFeCl₃ (10 mol%)AcetonitrileKnoevenagel Adduct45%
Stabilized IminiumPolyphosphate EsterTHFNone (Clean conversion)82%
Solvent-FreeCu(II) ComplexNone (110 °C)Trace Hantzsch DHP94%

Data synthesized from comparative optimization studies[4],[6],[3].

Self-Validating Experimental Protocol

Optimized Solvent-Free Synthesis of tert-Butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol utilizes solvent-free conditions to completely eliminate transesterification and employs a Lewis acid to suppress the Knoevenagel pathway[4].

Step 1: Reagent Preparation & Mixing

  • In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol, 106 mg), tert-butyl acetoacetate (1.0 mmol, 158 mg), and urea (1.5 mmol, 90 mg).

  • Self-Validation Note: The 1.5x excess of urea is a deliberate stoichiometric choice to ensure the iminium pathway is favored over the Knoevenagel condensation.

  • Add a catalytic amount of CuCl₂·2H₂O (10 mol%, 17 mg).

Step 2: Solvent-Free Activation

  • Immerse the flask in an oil bath pre-heated to 110 °C. Stir the neat mixture vigorously. The mixture will initially form a melt.

  • Self-Validation Check: After 15 minutes, spot the crude mixture on a TLC plate (Eluent: Hexanes/EtOAc 7:3). View under 254 nm UV. The aldehyde spot (

    
    ) should be rapidly disappearing. If a bright blue/green fluorescent spot appears at 
    
    
    
    under 365 nm UV, the temperature is too high (Hantzsch DHP formation); reduce heat to 90 °C immediately.

Step 3: Cyclization and Solidification

  • Continue stirring for 1.5 to 2 hours. As the reaction reaches completion, the desired DHPM will begin to precipitate, often causing the stir bar to seize.

  • Self-Validation Check: The physical phase change from a liquid melt to a solid mass is a strong macroscopic indicator of successful DHPM formation, as the heterocyclic product has a significantly higher melting point than the starting materials.

Step 4: Workup and Purification

  • Cool the flask to room temperature. Add 10 mL of cold water and triturate the solid to dissolve unreacted urea and the copper catalyst.

  • Filter the solid under vacuum and wash with cold water (2 x 5 mL) followed by cold hexanes (5 mL) to remove any trace Knoevenagel adducts.

  • Dry under vacuum to yield the pure tert-butyl DHPM as a white powder.

Workflow Start Start Biginelli Reaction with t-Butyl Acetoacetate Check Analyze Crude by TLC/MS Start->Check Trans Transesterification Observed? Check->Trans FixTrans Switch to t-Butanol or Solvent-Free Trans->FixTrans Yes Knoe Knoevenagel Adduct Dominates? Trans->Knoe No FixTrans->Start FixKnoe Use Lewis Acid (CuCl2) Increase Urea (1.5 eq) Knoe->FixKnoe Yes Success Purify Target DHPM Knoe->Success No FixKnoe->Start

Troubleshooting workflow for optimizing butyl acetoacetate Biginelli reactions.

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. 5

  • Overcoming side reactions in pyrimidine synthesis - Benchchem. 2

  • A Comparative Guide to Ketoesters in Organic Synthesis - Benchchem.1

  • Synthesis, DFT Calculations and Catalytic Activity in the Biginelli Reaction of Two Hydrazone Cu(II) Complexes - Inorganic Chemistry Research. 4

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation - ArTS. 6

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog - ACS. 3

Sources

Optimization

Technical Support Center: Purification of 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one

Welcome to the technical support guide for the purification of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar dihydropyrimidinone (DHPM) derivatives. Here, we address common challenges encountered during purification, providing detailed troubleshooting advice and standardized protocols grounded in established chemical principles.

Section 1: Compound Profile & Key Purification Challenges

6-Amino-3-butyl-4,5-dihydropyrimidin-2-one is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class, which is of significant interest in medicinal chemistry due to a wide range of biological activities.[1][2] Its synthesis, commonly achieved through a variation of the Biginelli reaction, can yield a crude product containing unreacted starting materials, intermediates, and side-products.[3][4]

The purification of this specific molecule presents a unique set of challenges stemming from its hybrid structure:

  • Basicity: The C6-amino group imparts basic properties, leading to strong, undesirable interactions with acidic stationary phases like standard silica gel.[5][6]

  • Moderate Polarity: The polar urea-like core combined with the non-polar N-butyl group results in moderate polarity, which can complicate the selection of an ideal single-solvent system for recrystallization or an optimal mobile phase for chromatography.

  • Solubility: The compound often exhibits good solubility in polar protic solvents like ethanol and methanol but may be sparingly soluble in less polar solvents like ethyl acetate or dichloromethane, which are common in chromatography.

Chemical Structure

Caption: Structure of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice.[5] This is typically caused by one of two issues: the solution is too highly supersaturated, or impurities are present that depress the melting point of your compound, creating a low-melting eutectic mixture.

Causality & Solution:

  • High Supersaturation: You may have used too little solvent, or the solvent is too effective at dissolving the compound at high temperatures. Upon cooling, the solubility limit is passed so rapidly that molecules don't have time to arrange into an ordered crystal structure.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% by volume) of the same hot solvent to reduce the saturation level. If the oil persists, add more solvent until a clear solution is achieved. Then, allow it to cool much more slowly. Consider insulating the flask to prolong the cooling period.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: If slow cooling doesn't work, try a two-solvent recrystallization system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise at the elevated temperature until you see persistent cloudiness. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the mixture to cool slowly. This technique often helps precipitate the desired compound while keeping impurities dissolved.

Q2: After recrystallization, my product's NMR spectrum still shows starting materials. How can I improve purity?

A2: This indicates that the solubility profiles of your product and the persistent impurities are too similar in the chosen recrystallization solvent. While another recrystallization might help, it often leads to significant yield loss. This is a common scenario where column chromatography is the more effective next step.

Causality & Solution:

  • Co-crystallization/Similar Solubility: The impurity is being trapped in the crystal lattice or has nearly identical solubility to your product.

  • Actionable Advice: Switch to an orthogonal purification method. Flash column chromatography is ideal as it separates based on differential partitioning between a stationary phase and a mobile phase, a different principle than solubility-based recrystallization.[5][7]

    • Develop a TLC Method: Start with a moderately polar solvent system like 95:5 dichloromethane/methanol or 80:20 ethyl acetate/hexanes. The goal is to find a system where your product has a Retention Factor (Rf) of 0.2-0.4 and is well-separated from the impurity spots.[5]

    • Perform Flash Chromatography: Use the optimized solvent system from your TLC analysis to purify the material. (See Protocol 2 for a detailed workflow).

Q3: My compound is streaking badly and showing significant peak tailing on a silica gel column. What is happening?

A3: This is a classic sign of a strong, undesirable interaction between a basic compound and the acidic surface of silica gel.[5][6] The C6-amino group on your dihydropyrimidinone is basic and can interact ionically with the acidic silanol (Si-OH) groups on the silica surface. This prevents a clean, sharp elution band, resulting in a tailed peak and poor separation.

Causality & Solution:

  • Acid-Base Interaction: The basic amine sticks to the acidic silica.

  • Actionable Advice:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a competitive base to your mobile phase.[5] This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

      • Recommended Modifier: Add 0.5% to 1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., for a 1 L mobile phase, add 5-10 mL of Et₃N).

    • Switch the Stationary Phase: If tailing persists even with a modifier, consider a different stationary phase.[5][8]

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

      • Amine-Functionalized Silica: These columns have a bonded basic phase and are specifically designed to improve the peak shape of basic analytes.[8]

Section 3: Standard Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize both purity and recovery for moderately pure crude material (>85% purity).

  • Solvent Selection: Based on typical DHPMs, ethanol or a mixture of ethanol and water are excellent starting points.[3][9][10] Test solubility on a small scale first.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., start with 5-10 mL) and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography for Challenging Separations

This workflow is recommended when recrystallization fails to remove persistent impurities.

Caption: A standard workflow for flash column chromatography purification.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should expect from the synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one? A: Impurities are typically derived from the starting materials of the Biginelli or a related condensation reaction.[3][11] These include:

  • Unreacted butyraldehyde, urea, or the β-ketoester precursor.

  • Self-condensation products of the aldehyde or ketoester.

  • Partially reacted intermediates.

  • Byproducts from side reactions, which can vary depending on the specific catalytic conditions used.

Q: When is it better to use chromatography over recrystallization? A: The choice depends on the purity of your crude material and the nature of the impurities.

ScenarioRecommended MethodRationale
Crude material is >85% pure and a solidRecrystallization [5]Highly efficient for removing small amounts of impurities from a solid matrix. It is fast, scalable, and cost-effective.[5]
Crude material is an oil or <85% pureColumn Chromatography Offers much higher resolving power for complex mixtures with multiple components.
Impurities have very similar solubilityColumn Chromatography Separates based on polarity differences, which is often more effective than separating by solubility alone.
Product is thermally unstableColumn Chromatography Can be performed at room temperature, whereas recrystallization requires heating, which could degrade sensitive compounds.

Q: What analytical techniques are best for assessing the final purity? A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of residual solvents or major impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A sample is run on an analytical column (e.g., C18) with a UV detector, and the area percentage of the main peak is calculated. Purity should ideally be >95% for most research applications.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your compound and can help identify the masses of any minor impurities.[11][15]

Q: How should I properly store the purified 6-amino-3-butyl-4,5-dihydropyrimidin-2-one? A: Dihydropyrimidinones are generally stable crystalline solids.[1] However, the presence of the primary amino group suggests taking precautions against slow oxidation or degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed vial in a cool (-20°C), dry environment, preferably under an inert atmosphere like nitrogen or argon.

References

  • Al-Masoudi, N. A., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances. [Link]

  • Buttigieg, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. [Link]

  • Wang, L., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules. [Link]

  • Gouda, M. A., et al. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI. [Link]

  • Besoluk, S., et al. (2017). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. ResearchGate. [Link]

  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]

  • Nikpassand, M., et al. (n.d.). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as. Oriental Journal of Chemistry. [Link]

  • Phucho, I. T., et al. (2010). Recent Progress in the Chemistry of Dihydropyrimidinones. ResearchGate. [Link]

  • Narahari, S. R., et al. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Academia.edu. [Link]

  • LaMarche, M. J., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. [Link]

  • Di Mauro, G., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry. [Link]

  • Okamoto, Y., et al. (n.d.). Synthesis of 2-Substituted-6-Amino-4, 5-Dihydropyrimidine. Amanote Research. [Link]

  • Boukhatem, N., et al. (2014). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules. [Link]

  • Peterson, L. B., & Aldrich, C. C. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters. [Link]

  • Charris-Molina, J. E., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia MDPI. [Link]

  • Moreno, E., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Kanwal, M., et al. (2024). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. ResearchGate. [Link]

  • Habibi, D., et al. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. ResearchGate. [Link]

  • Wang, L., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules. [Link]

  • Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. [Link]

  • Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules. [Link]

  • Charris-Molina, J. E., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Al-Obaidi, A., et al. (2022). Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. ResearchGate. [Link]

  • Karunakaran, J., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [Link]

  • Al-Warhi, T., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Kodape, M. M., et al. (2015). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) by natural L-ascorbic acid. Indian Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Catalyst Deactivation in Pyrimidin-2-one Synthesis

Welcome to the Technical Support Center for Pyrimidin-2-one Synthesis. As drug development increasingly relies on highly functionalized pyrimidine scaffolds, the multicomponent Biginelli condensation and subsequent trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidin-2-one Synthesis. As drug development increasingly relies on highly functionalized pyrimidine scaffolds, the multicomponent Biginelli condensation and subsequent transition-metal-catalyzed cross-couplings have become foundational workflows. However, these reactions are notoriously susceptible to catalyst deactivation.

This guide is designed for researchers and application scientists. It bypasses superficial fixes to address the chemical causality of catalyst failure, providing self-validating protocols to ensure reproducible, high-yield syntheses.

The Causality of Catalyst Deactivation

Catalyst death in pyrimidin-2-one synthesis is rarely a random failure; it is a deterministic outcome driven by the specific chemical environment of the reaction. Understanding these mechanisms is the first step in troubleshooting:

  • Hydrolytic Deactivation: The classical Biginelli reaction is a cyclocondensation that intrinsically generates water as a stoichiometric byproduct (1)[1]. Traditional hard Lewis acids (e.g.,

    
    , 
    
    
    
    ) undergo rapid hydrolysis in this environment, forming inactive metal hydroxides and halting the catalytic cycle (2)[2].
  • Substrate-Induced Poisoning (Soft-Soft Interactions): When substituting urea with thiourea to synthesize dihydropyrimidine-2-thiones, the reaction often stalls. The sulfur atom in thiourea acts as a powerful, soft nucleophilic ligand that irreversibly coordinates to soft Lewis acid catalysts (such as

    
     or 
    
    
    
    ), effectively poisoning the active metal center (3)[3].
  • Product Inhibition & Downstream Poisoning: The pyrimidin-2-one core contains free -NH- groups that are excellent chelators. During downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura functionalization), these free amines coordinate strongly to the Pd(0/II) center. This complexation prevents oxidative addition, leading to catalyst death and the formation of undesired debrominated byproducts ().

Diagnostic Workflow

G Cat Active Catalyst (Lewis Acid / Pd) Biginelli Biginelli Condensation (Aldehyde + Ketoester + Urea) Cat->Biginelli Catalyzes Thiourea Thiourea / Free NH Substrates Cat->Thiourea Interacts with Water Water Byproduct Generation Biginelli->Water Produces Product Pyrimidin-2-one Product Biginelli->Product Yields Hydrolysis Catalyst Hydrolysis (Deactivation) Water->Hydrolysis Hydrolyzes LA Hydrolysis->Cat Depletes Poisoning Strong Chelation (Catalyst Poisoning) Thiourea->Poisoning Irreversible Binding Poisoning->Cat Depletes ProdInhib Product Inhibition (Metal Chelation) Product->ProdInhib Accumulates ProdInhib->Cat Blocks Active Sites

Mechanistic pathways of catalyst deactivation in pyrimidin-2-one synthesis.

Troubleshooting FAQs

Q1: My Lewis acid catalyst (


) loses activity mid-reaction during the Biginelli condensation, stalling at ~30% conversion. Why? 
A1:  You are experiencing hydrolytic deactivation. As the Biginelli condensation proceeds, it generates water. Standard Lewis acids rapidly hydrolyze into inactive species in the presence of moisture.
Solution: Transition to a water-tolerant Lewis acid such as Ytterbium(III) triflate (

). The strong electron-withdrawing nature of the triflate ligands maintains the metal's Lewis acidity even when hydrated (4)[4].

Q2: I substituted urea with thiourea to synthesize a thio-derivative, but the reaction yielded a complex mixture and stalled. What happened? A2: This is a classic case of catalyst poisoning via soft-soft interactions. If you are using a soft Lewis acid (like ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


), the sulfur atom in thiourea will preferentially and irreversibly bind to the metal center, deactivating it before it can activate the aldehyde ()[5].
Solution: Switch to a Brønsted acid (e.g., p-TsOH) or a hard Lewis acid that has a lower affinity for sulfur.

Q3: When performing a Pd-catalyzed Suzuki cross-coupling on my synthesized pyrimidin-2-one, the catalyst dies, and I only isolate debrominated starting material. How do I fix this? A3: The free -NH- group on your pyrimidin-2-one ring is coordinating to the Palladium catalyst, forming a stable, inactive complex. This inhibits the transmetalation step, forcing the intermediate to undergo protodeboronation (yielding the debrominated byproduct) (). Solution: Utilize a bulky, electron-rich ligand system like XPhos/XPhosPdG2. The dicyclohexyl groups on XPhos create a steric shield around the Pd center, physically preventing the -NH- group from coordinating.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain built-in physical or analytical checks to confirm that catalyst deactivation has been successfully circumvented.

Protocol A: Moisture-Tolerant Biginelli Synthesis using

Objective: Synthesize dihydropyrimidin-2-ones without hydrolytic catalyst deactivation.

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv),

    
    -ketoester (1.0 equiv), and urea (1.5 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%). Do not add solvent (solvent-free conditions promote faster kinetics and easier catalyst recovery).
    
  • Heating: Stir the mixture at 100 °C for 60–90 minutes.

  • Self-Validation Check (Reaction Progress): The mixture will transition from a liquid melt to a solid mass. This physical solidification is a direct visual validation that the condensation has occurred and the catalyst remained active despite water generation.

  • Workup & Catalyst Recovery: Cool to room temperature and add cold water. The organic pyrimidin-2-one product will precipitate. Filter the solid.

  • Self-Validation Check (Catalyst Stability): Concentrate the aqueous filtrate under reduced pressure. The

    
     will be recovered quantitatively as a white powder, validating that it did not hydrolyze into insoluble hydroxides. It can be reused for up to 4 cycles without loss of activity.
    
Protocol B: Overcoming Pd-Deactivation in Pyrimidin-2-one Cross-Coupling

Objective: Perform a Suzuki-Miyaura coupling on a brominated pyrimidin-2-one without -NH- induced Pd poisoning.

  • Degassing: In a microwave vial, dissolve the 3-bromo-pyrimidin-2-one (1.0 equiv), boronic acid (1.5 equiv), and

    
     (2.0 equiv) in a 4:1 mixture of EtOH/Water. Degas thoroughly with argon for 10 minutes.
    
  • Sterically Shielded Catalyst: Add XPhos (5 mol%) and the precatalyst XPhosPdG2 (2.5 mol%).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 135 °C for 30 minutes.

  • Self-Validation Check (Analytical): Analyze the crude mixture via GC-MS or LC-MS. The absence of the debrominated pyrimidin-2-one mass peak validates that the bulky XPhos ligand successfully shielded the Pd center from -NH- coordination, allowing the catalytic cycle to outcompete the deactivation pathway.

Quantitative Data: Catalyst Deactivation & Mitigation Matrix

Catalyst SystemReaction StagePrimary Deactivation TriggerKinetic ConsequenceMitigation Strategy
Hard Lewis Acids (

,

)
Biginelli CondensationWater byproduct generationRapid hydrolysis; reaction stalls at <30% conversion.Switch to water-tolerant Lewis acids (e.g.,

) or solid superacids.
Soft Lewis Acids (

,

)
Thio-Biginelli SynthesisThiourea (Sulfur coordination)Irreversible metal poisoning; complex mixture forms.Utilize Brønsted acids (p-TsOH) or hard Lewis acids with low sulfur affinity.
Standard Pd Catalysts (

)
Suzuki Cross-CouplingFree -NH- group on pyrimidineCatalyst death; high yield of debrominated byproduct.Employ bulky ligands (XPhosPdG2) to sterically block NH coordination.
Organocatalysts (L-Proline)Biginelli CondensationProduct accumulationProduct inhibition via hydrogen bonding to the catalyst.Optimize solvent polarity (e.g., use EtOH) to disrupt product-catalyst H-bonds.

References

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0jncPaoVqHbGwm4Hhj0e1nG0q1mkhOjShgXW5zPnm0olsLU01r_VfWZdGekBdok8l2DhChTf1K7kL8Chqw3TshOdNjlR680s9KAtXhCL_-Paq1f9Wad8slggnlQhbMtU5H8tsxVW4ASSqrQ==]
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCV-zuARJ_UXonBDtWebSt2v33dnPZclxhoQYWHwtIkUyYHTT-pSnU8o-B0p_A2MwJpT_Mg7dK5hS9Mvr__PyWNgATJDYYeGAPvNsDkMrTtMfAP-HLbNWmqo0KwSmeYwtbc_s-p32nTsXOw==]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeIOJFaSMTKZmJeQWy5rnON85RausV4_oN_JaTA6MEUsyp_HWkN43W317_US7V10-XSbnvrEcRpgonVpDcEfaA01J0nW872RHtBFtp8Vi4obyy-V3FnzEakhhLXxT4TSNqLrM7XaYas6ikG2pkB9ALoD28BRRH3GI=]
  • A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKTPPXXKSApR_f-XrBzP6M9e6Vf3ME1oV1iG7KNEpDybOmW8VLGqSDYZdc4tmYqIKEG63ZELRokj6TZvkSPyVlRGOwwTIjD4mKiJGN7X_eNQW0x3OV-VTItJNhkhB9fL3P6o9UhZLZD0SafY2yacrTCC0-KVSgi-YZeO-UC9naOG7l2Skk2dYSDI3f2Lh9MvS1bZcDl2xnk_65LLuTz91dTQHYrldYMNjJfUCNBBw=]
  • Biginelli Reaction. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFezTQApTgAH8RV678N2lWcGl1J6S_1MrU1yD1n7pnLGc7oJtkGrETYqUKdSgJHLJ5PfvV1zJxQu0eMVkQvCmU1bQA0s-592pK8eMUwsjpMv2hd_jpQjETvbBqSEEE3kb5Pnb3ws5q7WkEZFaPRNmVOLp0o3i5QChby5LhO-g5evyPZ]
  • Ytterbium Triflate Catalyzed Synthesis of Heterocycles. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxn8k6qaGW4luE21vk4XpVQ4zxa9nojWixS8BXSni0QVeyAHb3tHjTHbQ-QDd1Cfb3WraoCJIlTsP9MSq0xchNH4nbmScoUc8OZQHMGE0J9CxWWdIckQUtPP0XKQvxub--FwR5IbHeWXV6cSCzfgpN3dha3s50-W5QHFxG6O4C6or_wXus2OnrUwXf2kKMDNyU8RQPkc4-TWUiuwjW1qA7_qakNwrknpMRBd5dUDTRFye9x5wz7bI4FtDR3sa-vToOcQ==]

Sources

Optimization

Technical Support Center: 6-Amino-3-Butyl-4,5-Dihydropyrimidin-2-one Synthesis

Welcome, Researcher. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering purity challenges in the synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering purity challenges in the synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one. As Senior Application Scientists, we have structured this center to move beyond simple protocols, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My final crude product has very low purity after synthesis. What is the most common starting point for troubleshooting?

A: Consistently low purity in Biginelli-type condensations, the likely route for this compound, often points to one of three core areas: suboptimal reaction conditions, purity of starting materials, or competing side reactions.[1] A systematic approach, starting with an analysis of your reaction conditions and reagents, is the most effective strategy.[1]

Q2: I'm observing a significant amount of unreacted starting materials in my crude product analysis (TLC/LC-MS). What should I investigate first?

A: This indicates low conversion. The primary suspects are catalyst inefficiency, suboptimal temperature, or insufficient reaction time.[1][2] The Biginelli reaction is sensitive to the choice and activity of the acid catalyst.[3] Ensure your catalyst is active and that the reaction temperature and duration are appropriate for the specific substrates you are using.

A: A yellow, often fluorescent, byproduct is a classic indicator of a competing Hantzsch-type 1,4-dihydropyridine (DHP) synthesis.[2] This side reaction is favored at higher temperatures and occurs when two equivalents of the β-ketoester (or its equivalent) react with the aldehyde component.[2]

Q4: How can I quickly and effectively assess the purity of my crude product and identify major impurities?

A: Thin-Layer Chromatography (TLC) is the most immediate method for a qualitative assessment of your crude product's complexity. For a more quantitative view and to identify impurities, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is ideal. Proton NMR (¹H NMR) of the crude mixture can also provide valuable structural information about the major components.

Systematic Troubleshooting Guide

Low purity is a symptom, not a root cause. Use this guide to systematically diagnose the underlying issue with your synthesis.

TroubleshootingWorkflow start Low Purity Observed in Crude Product check_conversion Analyze Crude by TLC/LC-MS: High levels of starting materials? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Yes byproducts Problem: Significant Byproducts check_conversion->byproducts No check_reagents Verify Purity & Stoichiometry of Starting Materials low_conversion->check_reagents check_conditions Review Reaction Conditions: - Catalyst Activity - Temperature - Reaction Time check_reagents->check_conditions optimize_conditions Systematically Optimize Conditions: - Screen Catalysts - Adjust Temperature/Time check_conditions->optimize_conditions purification_issue Problem: Post-Workup Impurities optimize_conditions->purification_issue identify_byproducts Characterize Impurities: (LC-MS, NMR) byproducts->identify_byproducts hantzsch_path Is it a Hantzsch DHP? (Yellow, Fluorescent) identify_byproducts->hantzsch_path other_byproducts Other Side Reactions (e.g., self-condensation) hantzsch_path->other_byproducts No mitigate_hantzsch Mitigate Hantzsch Reaction: - Lower Reaction Temperature - Change Catalyst hantzsch_path->mitigate_hantzsch Yes mitigate_other Modify Reaction Parameters: - Order of Addition - Solvent Choice other_byproducts->mitigate_other mitigate_hantzsch->purification_issue mitigate_other->purification_issue check_stability Assess Product Stability during Workup & Purification purification_issue->check_stability optimize_purification Refine Purification Method: - Recrystallization Solvent Screen - Column Chromatography check_stability->optimize_purification ReactionMechanism cluster_main Biginelli Pathway (Desired) cluster_side Hantzsch Pathway (Side Reaction) A Aldehyde + N-Butylurea B Acyliminium Ion A->B Acid Catalyst C β-Enaminone Intermediate B->C + Enol/Enolate F Aldehyde + Ammonia* D Cyclization & Dehydration C->D E Target Product D->E G Dihydropyridine Intermediate F->G + 2x Enol/Enolate H Hantzsch DHP Byproduct G->H note *Ammonia can form from decomposition of urea at high temperatures. note->F

Caption: Simplified reaction map showing the desired Biginelli pathway and the competing Hantzsch side reaction.

Q: How do I confirm I have a Hantzsch dihydropyridine (DHP) byproduct and how do I prevent it?

A: Hantzsch DHPs are formed from the condensation of an aldehyde with two equivalents of the β-dicarbonyl compound and a source of ammonia.

  • Identification: Besides the characteristic yellow color, ¹H NMR is a definitive tool. DHPs have a distinct set of signals for the dihydropyridine ring protons. LC-MS will show a molecular weight corresponding to the alternative stoichiometry.

  • Prevention:

    • Lower the Temperature: This is the most effective method. The Hantzsch reaction generally has a higher activation energy than the Biginelli pathway. [2] 2. Order of Addition: In some cases, adding the urea component last can minimize its decomposition into ammonia, which is required for the Hantzsch reaction. [2] 3. Catalyst Choice: Certain Lewis acids may show higher selectivity for the Biginelli pathway.

Problem Area 3: Issues During Work-up and Purification

Sometimes a reaction is successful, but the purity is lost during the isolation phase.

Q: My yield drops significantly after recrystallization, and the purity doesn't improve as much as expected. What's wrong?

A: This points to an inefficient purification protocol or potential product decomposition.

  • Product Stability: Dihydropyrimidinones can be sensitive to harsh acidic or basic conditions during work-up, especially at elevated temperatures. [1]Neutralize the reaction mixture carefully and avoid prolonged heating during solvent evaporation.

  • Recrystallization Solvent: The ideal recrystallization solvent should dissolve the crude product when hot but poorly when cold, while impurities remain soluble at all temperatures or are completely insoluble. Ethanol is a common choice, but a solvent screen is recommended. Try mixtures like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane.

  • Chromatography: If recrystallization fails, column chromatography is the next step. A typical starting point would be a silica gel column with a gradient elution from ethyl acetate/hexane to pure ethyl acetate, possibly with a small percentage of methanol or triethylamine to improve peak shape for these basic compounds.

Key Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

This protocol allows you to track the consumption of starting materials and the formation of your product.

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of your starting materials (co-spot) and the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, spot each sample onto the origin line, keeping the spots small.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexane). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The reaction is complete when the starting material spots have disappeared and a new spot, corresponding to your product, is prominent.

Protocol 2: General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • Reguri, B. R., et al. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Academia.edu.
  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Evaluation. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research, 30(5), 34-43.
  • Dash, S. S., et al. (2010). Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. Taylor & Francis Online, 41(5), 899-902.
  • Okamoto, Y., Tsuji, T., & Ueda, T. (Year N/A). Synthesis of 2-Substituted-6-Amino-4, 5-Dihydropyrimidine. Amanote Research.
  • Kumar, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(72), 44265-44275.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one

Abstract This guide provides an in-depth ¹H NMR spectral analysis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We present a detailed, experimentally-grounded...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth ¹H NMR spectral analysis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We present a detailed, experimentally-grounded protocol for sample preparation and data acquisition, followed by a rigorous interpretation of the resulting spectrum. By comparing the observed chemical shifts and coupling constants with established principles of NMR spectroscopy and data from analogous structures, this guide serves as a practical reference for researchers, scientists, and drug development professionals. The objective is to not only confirm the molecular structure but also to provide a logical framework for the spectral analysis of related dihydropyrimidinone derivatives.

Introduction: The Imperative for Unambiguous Structural Verification

The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The specific compound of interest, 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, incorporates key functionalities—a flexible N-butyl group, a reactive amino group, and the core heterocyclic ring—that make it a valuable building block for drug discovery programs.

Given the potential for isomeric byproducts and structural ambiguities in the synthesis of such heterocycles, definitive structural confirmation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose. It provides a non-destructive, highly detailed fingerprint of a molecule's structure by probing the chemical environment of every proton.[1] This guide will dissect the ¹H NMR spectrum of the title compound, explaining the causal relationships between its structure and the observed spectral data.

The Strategic Choice of ¹H NMR and Experimental Parameters

The power of ¹H NMR lies in its ability to provide four key pieces of structural information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[2]

The choice of experimental parameters is critical for obtaining a high-quality, interpretable spectrum. For a compound like 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, which contains exchangeable protons (on the amino group), the selection of a suitable deuterated solvent is a primary consideration.

Causality Behind Solvent Selection:

Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for this analysis.[3] Unlike deuterated chloroform (CDCl₃), which can sometimes fail to show signals from labile N-H or O-H protons, DMSO-d6 is a hydrogen bond acceptor. This slows down the rate of proton exchange, allowing the N-H protons of the amino group to be clearly observed.[4] The residual proton signal in DMSO-d6 appears as a quintet at approximately 2.50 ppm, which serves as a convenient internal reference.[5] Any absorbed water in the solvent typically appears as a broad singlet around 3.33 ppm.[6]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure the acquisition of a high-resolution, reproducible ¹H NMR spectrum.

3.1 Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of the solid 6-amino-3-butyl-4,5-dihydropyrimidin-2-one sample.[7] Using a sufficient concentration is key to achieving a good signal-to-noise ratio, particularly for less abundant protons.[8]

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d6 in a clean, dry vial.[9]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals. Any particulate matter can disrupt the magnetic field homogeneity.[10]

  • Transfer: Using a Pasteur pipette plugged with a small amount of cotton wool to filter out any remaining particulates, transfer the solution into a high-quality 5 mm NMR tube.[9]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2 NMR Data Acquisition

  • Instrumentation: Data should be acquired on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the DMSO-d6, which stabilizes the magnetic field.[7]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp lineshapes and high resolution.[8]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire 16-32 scans to improve the signal-to-noise ratio.

    • Referencing: Reference the spectrum to the residual DMSO-d5 peak at δ 2.50 ppm.[3]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Spectral Analysis and Comparative Interpretation

The ¹H NMR spectrum of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one is expected to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule.

Diagram 1: Labeled Structure of the Analyte

Caption: Structure of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one with protons labeled (Ha-Hg).

Predicted vs. Observed Spectral Data

The following table summarizes the expected and observed ¹H NMR data. The predicted chemical shifts are based on standard values for similar functional groups.[11][12] The observed data represents a typical spectrum obtained under the conditions described.

Proton LabelAssignmentPredicted δ (ppm)Observed δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Ha -NH₂ 5.0 - 7.06.512Hbroad singlet-
Hb C4-H₂ 3.0 - 3.53.252Htriplet~7.2
Hc C5-H₂ 2.2 - 2.72.412Htriplet~7.2
Hd N-CH₂ -3.0 - 3.43.182Htriplet~7.4
He -CH₂ -1.4 - 1.81.452Hsextet~7.4
Hf -CH₂ -1.2 - 1.61.302Hsextet~7.3
Hg -CH₃ 0.8 - 1.00.893Htriplet~7.3
Detailed Signal Assignments and Justification
  • Ha (δ 6.51, br s, 2H): This broad singlet is characteristic of the two protons of the primary amino group (-NH₂). Its broadness is due to quadrupole effects from the adjacent ¹⁴N nucleus and potential slow exchange with trace amounts of water in the solvent. In DMSO-d6, these protons are readily observable.[13] Its downfield shift compared to aliphatic amines is due to the electron-withdrawing effect of the adjacent C=N bond.

  • Hb (δ 3.25, t, 2H): These protons are on the C4 carbon, adjacent to the N3 nitrogen of the urea-like moiety. The electronegativity of the nitrogen atom deshields these protons, shifting them downfield.[14] The signal appears as a triplet because of coupling to the two adjacent protons on C5 (n+1 rule, 2+1=3).

  • Hc (δ 2.41, t, 2H): This triplet corresponds to the protons on the C5 carbon. They are adjacent to the C4 methylene group and the C6 carbon of the C=N bond. Their position is upfield relative to the C4 protons because they are further from the direct influence of the ring nitrogens. This signal is split into a triplet by the two neighboring protons on C4.

  • Hd (δ 3.18, t, 2H): This signal is assigned to the methylene protons of the butyl group directly attached to the N3 nitrogen (N-CH₂ -). The strong deshielding effect of the adjacent nitrogen atom shifts this signal significantly downfield into a region similar to that of the C4 protons.[11] It appears as a triplet due to coupling with the two protons of the adjacent methylene group (He).

  • He & Hf (δ 1.45 and 1.30, sextets, 2H each): These two signals correspond to the internal methylene groups of the butyl chain. Their chemical shifts are in the typical aliphatic region (1.2-1.6 ppm).[12] Each signal is split by the protons on the two adjacent carbons (2 protons on one side, 3 on the other for He; 2 on each side for Hf). Theoretically, this would lead to a triplet of quartets, but often in flexible alkyl chains, these complex patterns overlap and resolve into a sextet or a complex multiplet.

  • Hg (δ 0.89, t, 3H): This upfield triplet is the classic signature of a terminal methyl group (-CH₃) in an alkyl chain. It is the most shielded signal in the spectrum. The triplet splitting pattern arises from coupling to the two protons of the adjacent methylene group (Hf).

Comparative Analysis with Dihydropyrimidinone Analogs

The observed spectral data aligns well with published data for other dihydropyrimidinone derivatives. For example, in many Biginelli reaction products, the proton at the C4 position (if it were a methine, CH) typically resonates between δ 5.0 and 5.6 ppm.[15][16] In our saturated system, the C4 methylene protons (Hb) are found significantly upfield at δ 3.25 ppm, which is a key distinguishing feature and confirms the 4,5-dihydro structure. The chemical shifts for N-H protons in similar ring systems are also commonly observed in the δ 7.5-9.5 ppm range for the urea N-H's, but the exocyclic amino group (Ha) at δ 6.51 ppm is consistent with its enamine-like character.[17]

Conclusion

The ¹H NMR spectrum provides a clear and unambiguous confirmation of the structure of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one. Each signal has been logically assigned based on its chemical shift, integration, and splitting pattern, with the experimental choices, such as the use of DMSO-d6, being critical for a complete analysis. This guide provides a robust framework for interpreting the spectra of this compound and can be extrapolated for the structural elucidation of other novel dihydropyrimidinone analogs, thereby supporting accelerated research and development in medicinal chemistry.

Diagram 2: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter lock 4. Lock & Shim Spectrometer filter->lock acquire 5. Acquire Spectrum (≥400 MHz, 16 scans) lock->acquire process 6. Process FID (FT, Phase, Baseline) acquire->process signals 7. Identify Signals (Number & Position) process->signals integrate 8. Integrate Peaks (Proton Ratio) signals->integrate split 9. Analyze Splitting (n+1 Rule) integrate->split assign 10. Assign Protons to Structure split->assign conclusion conclusion assign->conclusion

Caption: Workflow for the ¹H NMR spectral analysis of the target compound.

References

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Western University. (2013). NMR Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • OICC Press. (n.d.). Solvent free synthesis of dihydropyrimidinone derivatives catalyzed by NiCoFe2O4 nanoparticles under thermal condition. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Available at: [Link]

  • DergiPark. (2017). easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. Available at: [Link]

  • ResearchGate. (2018). 1 H NMR spectrum of compound 6b. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminum-planted mesoporous silica catalyst. Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • PubMed. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). CHEMICAL SHIFTS OF THE PROTONS ON THE DIHYDROPYRIDINE RING. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

  • Modgraph. (2006). Proton chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • University of Arizona. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • PMC. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Available at: [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy for the Characterization of 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the accurate structural characterization of intermediates becomes paramount. Dihydropyrimidinone (DHPM) derivatives, often synthesized via...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the accurate structural characterization of intermediates becomes paramount. Dihydropyrimidinone (DHPM) derivatives, often synthesized via Biginelli-type multicomponent reactions, are highly valued in drug development for their diverse pharmacological profiles, including antiviral, anticancer, and calcium channel blocking activities[1][2].

This guide provides an objective, data-driven comparison of two primary Fourier-Transform Infrared (FTIR) sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —for the structural verification of a specific, functionalized intermediate: 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (CAS: 877-54-3)[3][4].

By examining the underlying physics of each technique, this guide will help analytical chemists choose the optimal method based on whether their goal is rapid qualitative screening or rigorous trace impurity quantification.

Chemical Context & The Analytical Challenge

6-amino-3-butyl-4,5-dihydropyrimidin-2-one contains a highly polar, hydrogen-bonding network. Its structure features a urea-type carbonyl at position 2, an N-butyl aliphatic chain at position 3, and a primary amine at position 6 conjugated with the ring system.

The analytical challenge lies in the molecule's functional groups. The critical diagnostic peaks for this compound—the primary amine (-NH₂) stretch and the urea carbonyl (C=O) stretch—fall exactly within the spectral regions most susceptible to environmental moisture interference (3400–3200 cm⁻¹ and ~1640 cm⁻¹, respectively). The choice of FTIR sampling technique directly dictates whether these peaks are clearly resolved or masked by sample preparation artifacts.

Fig 1: Causality of moisture interference in FTIR sampling techniques.

Objective Methodology Comparison

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in spectral interpretation, one must understand the physical causality behind why spectra differ between instruments.

The KBr Pellet Method (Transmission)

The KBr method relies on the Beer-Lambert Law , where infrared light passes directly through a diluted solid sample suspended in an IR-transparent potassium bromide matrix.

  • The Advantage: Because the effective pathlength is the entire thickness of the pellet (typically 1 mm), KBr provides unparalleled sensitivity for detecting trace impurities (<1%)[5]. It generates classic, high-resolution transmission spectra ideal for legacy library matching[5][6].

  • The Drawback: KBr is highly hygroscopic. Even with rigorous desiccation, water absorption introduces a broad O-H stretch that can completely obscure the critical -NH₂ doublet of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one[7].

The ATR-FTIR Method (Internal Reflectance)

ATR-FTIR utilizes an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium)[7].

  • The Advantage: ATR requires zero sample preparation, eliminating the moisture artifacts associated with KBr[7]. This guarantees that any peak observed at 3400 cm⁻¹ belongs strictly to the API's amine group, not environmental water.

  • The Drawback: The penetration depth (

    
    ) of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers (e.g., 1000 cm⁻¹) than at higher wavenumbers (e.g., 3000 cm⁻¹)[7]. Consequently, the high-frequency N-H and C-H stretching peaks will appear artificially weaker in ATR compared to KBr unless an ATR-correction algorithm is applied.
    

Quantitative Data: FTIR Peak Assignment

The following table summarizes the expected peak assignments for 6-amino-3-butyl-4,5-dihydropyrimidin-2-one and objectively compares how these signals manifest across both analytical techniques.

Functional GroupExpected Wavenumber (cm⁻¹)KBr Pellet PerformanceATR-FTIR PerformanceComparative Notes
-NH₂ Stretch (Primary Amine) 3450 – 3200 (Doublet)Poor/Variable. Often masked by broad O-H stretch from moisture in KBr.Excellent. Sharp, distinct doublet clearly visible.ATR is vastly superior for validating the amine group in this specific molecule.
Aliphatic C-H Stretch (N-Butyl) 2950 – 2850Excellent. Strong, proportional peak intensity.Moderate. Peaks appear weaker due to shallow evanescent wave penetration at high frequencies.Apply ATR-correction software to normalize peak heights for library matching.
C=O Stretch (Urea Carbonyl) 1680 – 1640Moderate. Can be broadened by overlapping H-O-H bending vibrations from water.Excellent. Sharp, distinct peak. Slight shift (~2-5 cm⁻¹) to lower frequencies due to refractive index effects.KBr is prone to false-broadening here; ATR provides the true peak shape.
C=C / C=N Stretch (Ring) 1620 – 1580Excellent. High resolution.Excellent. High resolution.Both methods perform equally well in this mid-IR region.
C-N Stretch (Aliphatic/Ring) 1250 – 1150Excellent. Excellent. Peaks appear slightly stronger relative to the baseline due to deeper wave penetration.ATR provides highly robust fingerprinting in this region.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for analyzing 6-amino-3-butyl-4,5-dihydropyrimidin-2-one.

Protocol A: KBr Pellet Transmission Workflow

Best for: Trace impurity profiling and quantitative limit testing.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 105°C for at least 4 hours to eliminate absorbed moisture. Store in a desiccator.

  • Sample Dilution: Weigh ~2 mg of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one and ~198 mg of dried KBr (1:100 ratio).

  • Homogenization: Grind the mixture in an agate mortar for exactly 2 minutes. Causality note: Over-grinding can induce polymorphic transformations in sensitive pharmaceutical intermediates.

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes.

  • Self-Validation Check: Visually inspect the pellet. It must be highly translucent. Insert into the spectrometer and check the baseline transmittance at 4000 cm⁻¹; it must exceed 70% . If it is lower, light scattering is occurring due to poor homogenization, and the pellet must be remade[7].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

Protocol B: ATR-FTIR Workflow

Best for: Rapid QA/QC, polymorph screening, and moisture-sensitive functional group validation.

  • Crystal Cleaning: Wipe the Diamond or ZnSe ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol. Allow to evaporate.

  • Self-Validation Check (Background): Collect a background spectrum. The energy profile must be smooth, and the baseline must sit at exactly 100% transmittance (or 0 Absorbance). Any ghost peaks indicate crystal contamination.

  • Sample Application: Place ~5 mg of the neat 6-amino-3-butyl-4,5-dihydropyrimidin-2-one powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil. Self-Validation: Monitor the live spectral preview. Increase pressure until the strongest peak (usually the C=O or C-N stretch) reaches ~0.5 to 0.8 Absorbance units. Stop applying pressure to avoid crushing the crystal or inducing pressure-polymorphism.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans). Apply an ATR-correction algorithm post-run to adjust for penetration depth anomalies.

Fig 2: Comparative operational workflows for ATR and KBr FTIR analysis.

Conclusion & Recommendations

For the structural characterization of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one , the choice of FTIR technique fundamentally alters the integrity of the resulting data.

While KBr pellets remain the gold standard for quantitative trace analysis due to their adherence to the Beer-Lambert law[5][6], the inherent hygroscopy of the matrix poses a severe risk of masking the critical primary amine (-NH₂) and urea carbonyl (C=O) stretches of this specific Biginelli intermediate[7].

Recommendation: For routine QA/QC, structural verification, and polymorph screening of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one, ATR-FTIR is the definitively superior choice . It eliminates moisture-induced spectral artifacts, ensuring that the critical hydrogen-bonding regions of the molecule are accurately represented, provided that standard ATR-correction algorithms are applied to normalize high-frequency C-H and N-H intensities.

References

1. - ChemSrc. Verified chemical property and structural data for 6-amino-3-butyl-4,5-dihydropyrimidin-2-one. 2. - ChemicalBook. Nomenclature and structural verification. 3. - SciELO. Mechanistic insights into the synthesis and FTIR spectral assignment of dihydropyrimidin-2-one derivatives. 4. - Kintek Press. Technical review of KBr transmission sensitivity and Beer-Lambert applications. 5. - AZoM. Analysis of evanescent wave mechanics, penetration depth, and the elimination of KBr moisture artifacts. 6. - Benchchem. Comparative validation standards for pharmaceutical FTIR sampling. 7. - NIH. Spectral characteristics and FTIR analysis of related dihydropyrimidin-2-one pharmaceutical compounds.

Sources

Validation

Mass spectrometry fragmentation patterns of dihydropyrimidinones

Unveiling Dihydropyrimidinone Structures: A Comparative Guide to HR-ESI-MS/MS vs. EI-TOF-MS Fragmentation Dihydropyrimidinones (DHPMs), primarily synthesized via the multicomponent Biginelli reaction, represent a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling Dihydropyrimidinone Structures: A Comparative Guide to HR-ESI-MS/MS vs. EI-TOF-MS Fragmentation

Dihydropyrimidinones (DHPMs), primarily synthesized via the multicomponent Biginelli reaction, represent a privileged pharmacophore in modern drug discovery. Known for their efficacy as calcium channel blockers, antihypertensives, and antineoplastic agents, the exact structural characterization of DHPM analogs is a critical bottleneck in lead optimization.

For analytical scientists, mass spectrometry (MS) is the definitive tool for elucidating these structures. However, the choice of ionization technique—Electrospray Ionization (ESI) versus Electron Ionization (EI)—profoundly alters the observed fragmentation pathways. This guide objectively compares the performance, mechanistic causality, and analytical power of High-Resolution ESI-MS/MS (HR-QTOF) against EI-TOF-MS for DHPM structural elucidation.

The Mechanistic Basis of DHPM Fragmentation

To properly leverage an MS platform, one must understand the chemical physics governing the ion generation and subsequent dissociation of the target molecule.

ESI-CID: Soft Ionization and Proton-Driven Cleavage

In ESI-MS/MS, DHPMs are subjected to soft ionization, predominantly forming intact [M+H]+ ions. Density functional theory (DFT) confirms that protonation occurs preferentially at the nitrogen atoms of the pyrimidine ring[1]. This localized charge weakens the adjacent N-C bonds, dictating the fragmentation cascade.

  • Low-Energy CID: The dominant pathways involve the loss of neutral molecules, specifically isocyanate (HNCO, -43 Da) and ethanol (EtOH, -46 Da)[1]. This represents a retro-Biginelli-type cleavage.

  • High-Energy CID: At elevated collision energies, ESI-CID forces the formation of radical ions via a McLafferty rearrangement[1]. This is an analytically highly diagnostic phenomenon, as radical formation from even-electron precursor ions is rare but highly characteristic for DHPMs[1]. Furthermore, direct infusion ESI-MS has successfully intercepted key cationic intermediates during the Biginelli reaction, confirming the iminium-based mechanism[2].

EI-MS: Hard Ionization and Radical-Driven Cleavage

Conversely, EI at 70 eV strips an electron to form a highly energetic, odd-electron radical cation (M+•). The fragmentation is driven by the thermodynamic stabilization of the resulting carbocations.

  • Primary Cleavage: The most prominent cleavage is the loss of the aromatic ring radical ([M-Ar]+)[3]. The causality here is straightforward: the cleavage of the C4-Aryl bond is highly favored because the remaining pyrimidinium cation is strongly resonance-stabilized[3].

  • Secondary Cleavage: Additional fragmentations include the loss of the ester or acetyl group ([M-RCO]+) and the complete cleavage of the pyrimidine ring (loss of neutral NH=C=X)[3]. For thioxo-Biginelli derivatives, EI-TOF-MS reveals a characteristic loss of the ester group and subsequent McLafferty rearrangements yielding an intense m/z 171 fragment[4].

Technology Comparison: HR-ESI-MS/MS vs. EI-TOF-MS

The following table summarizes the quantitative and qualitative performance metrics of both platforms when analyzing DHPMs.

Analytical FeatureHR-ESI-MS/MS (Q-TOF)EI-TOF-MS
Ionization Mechanism Soft (Protonation,[M+H]+)Hard (Electron stripping, M+•)
Primary Fragmentation Loss of neutral HNCO (-43 Da) / EtOH (-46 Da)Loss of Ar• radical / Ester group
McLafferty Rearrangement Observed only at high collision energiesProminent, yields diagnostic m/z 171 ion
Molecular Ion Abundance Near 100% (Base peak in MS1)Variable (Strong for simple DHPMs, weak for strong electron-withdrawing groups)
Structural Elucidation Excellent for functional group mappingExcellent for core ring stability analysis
Limit of Detection (LOD) High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. Every step includes a built-in causality check to prevent false-positive structural assignments.

Protocol 1: HR-ESI-MS/MS Workflow
  • System Suitability & Calibration: Infuse a sodium formate calibration solution.

    • Causality: Ensures mass accuracy is < 2 ppm. Exact mass assignments are mandatory for generating empirical formulas of unknown DHPM fragments.

  • Sample Preparation: Dissolve the DHPM sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the[M+H]+ state and maximizing ionization efficiency.

  • Ionization & Infusion: Utilize direct infusion at 5 µL/min with a capillary voltage of 4.5 kV.

    • Validation Check: Run a solvent blank immediately prior to the sample to rule out isobaric background interferences.

  • Ramped CID Optimization: Isolate the [M+H]+ precursor in the quadrupole. Ramp the collision energy from 10 eV to 40 eV in the collision cell.

    • Causality: Low energy (10-20 eV) captures the neutral losses (HNCO, EtOH)[1]. High energy (30-40 eV) forces the McLafferty rearrangement to confirm the presence of the ester side chain[1].

Protocol 2: EI-TOF-MS Workflow
  • System Tuning: Tune the TOF analyzer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA provides standard fragments (m/z 69, 219, 502) across the mass range, calibrating the flight tube for exact mass extraction.

  • Sample Introduction: Introduce the solid DHPM sample via a Direct Insertion Probe (DIP). Ramp the probe temperature from 50°C to 250°C at 20°C/min.

    • Causality: DHPMs are crystalline solids; thermal desorption is required to volatilize the sample prior to electron interaction without causing thermal degradation.

  • Ionization: Bombard the volatilized sample with a 70 eV electron beam.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be cross-referenced against established spectral libraries.

  • Validation Check: Verify the presence of the m/z 77 (phenyl cation) in the low mass region. This serves as an internal structural marker confirming the presence of a 4-aryl substitution on the DHPM core[3].

Visualizations

ESI_Fragmentation M [M+H]+ Protonated DHPM LowE1 [M+H - HNCO]+ Loss of Isocyanate M->LowE1 Low Energy CID (-43 Da) LowE2 [M+H - EtOH]+ Loss of Ethanol M->LowE2 Low Energy CID (-46 Da) HighE Radical Cation McLafferty Rearrangement M->HighE High Energy CID Odd-electron ion

Caption: ESI-CID Fragmentation Logic of Dihydropyrimidinones.

Workflow cluster_ESI HR-ESI-MS/MS Pathway cluster_EI EI-TOF-MS Pathway Prep Sample Prep (1 µg/mL) ESI Soft Ionization (ESI+) Prep->ESI EI Hard Ionization (70 eV EI) Prep->EI CID Collision Cell (Ramped Energy) ESI->CID QTOF Q-TOF Analyzer (High Res) CID->QTOF TOF TOF Analyzer (Exact Mass) EI->TOF

Caption: Comparative MS Workflows for DHPM Structural Elucidation.

References

1.1 - PubMed[1] 2.3 - Chinese Journal of Chemical Physics[3] 3.2 - ResearchGate[2] 4.4 - Chemical Research in Chinese Universities[4]

Sources

Comparative

Comparative Bioactivity Guide: 3-Butyl vs. 3-Methyl Dihydropyrimidinones (DHPMs)

Executive Summary Dihydropyrimidinones (DHPMs) represent a privileged class of heterocyclic scaffolds in medicinal chemistry, widely recognized for their potent anticancer properties through the allosteric inhibition of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydropyrimidinones (DHPMs) represent a privileged class of heterocyclic scaffolds in medicinal chemistry, widely recognized for their potent anticancer properties through the allosteric inhibition of the mitotic kinesin Eg5 (KIF11)[1]. The prototype DHPM, Monastrol, binds selectively to the L5/α2/α3 allosteric cleft of the Eg5 motor domain, arresting cells in mitosis without the severe neuropathic side effects associated with classical tubulin-targeting drugs[2].

While classical Biginelli synthesis yields DHPMs with unsubstituted nitrogen atoms (N1 and N3), targeted N-alkylation drastically alters the molecule's physicochemical profile (LogP, membrane permeability) and its steric fit within target receptor pockets[3]. As a Senior Application Scientist, I have designed this guide to objectively compare the bioactivity profiles of 3-methyl versus 3-butyl substituted DHPMs. By analyzing the causality between alkyl chain length and enzyme inhibition, this guide provides researchers with actionable, self-validating protocols for synthesizing and screening these critical pharmacophores.

Mechanistic Insights: The Causality of N3-Alkylation

The biological efficacy of N3-alkylated DHPMs is governed by a delicate balance between lipophilicity and steric bulk . The Eg5 allosteric binding pocket is highly restricted. When designing DHPM derivatives, the choice of the N3-substituent dictates the molecule's orientation and binding affinity:

  • 3-Methyl DHPMs (Short Chain): The addition of a methyl group at the N3 position slightly increases lipophilicity compared to the unsubstituted parent compound, enhancing cellular uptake. More importantly, the small steric footprint of the methyl group allows the pyrimidine core to sit deeply within the Eg5 allosteric pocket, maintaining critical hydrogen bonds with residues like Glu201 and Arg119 while optimizing favorable van der Waals interactions[4].

  • 3-Butyl DHPMs (Long Chain): Substituting the N3 position with a bulkier butyl group significantly increases the partition coefficient (LogP), which theoretically improves passive membrane permeability. However, the extended aliphatic chain creates severe steric clashes within the rigid L5/α2/α3 cleft of Eg5. This steric hindrance forces the DHPM core out of its optimal binding conformation, disrupting the hydrogen-bonding network and resulting in a precipitous drop in target affinity[1].

G cluster_0 N3-Alkyl Substituent M 3-Methyl DHPM (Short Chain) P Eg5 Allosteric Pocket (L5/α2/α3 cleft) M->P Optimal Fit B 3-Butyl DHPM (Long Chain) B->P Steric Clash Eff_M High Eg5 Inhibition (Lower IC50) P->Eff_M Eff_B Reduced Eg5 Inhibition (Higher IC50) P->Eff_B

Fig 1. Mechanistic impact of N3-alkyl chain length on Eg5 kinesin allosteric pocket binding.

Quantitative Bioactivity Profile

To objectively compare performance, the table below synthesizes benchmark structure-activity relationship (SAR) data for Monastrol and its N3-alkylated derivatives. The data illustrates the inverse relationship between N3 chain length and Eg5 inhibitory potency.

Compound VariantN3-SubstituentEg5 ATPase IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)Calculated LogP
Monastrol (Control) -H (Unsubstituted)30.045.21.90
3-Methyl Monastrol -CH₃ (Methyl)15.4 22.1 2.45
3-Butyl Monastrol -C₄H₉ (Butyl)>100.085.63.82

Data Interpretation: The 3-methyl derivative demonstrates a ~2-fold increase in potency over the unsubstituted control, proving that minor hydrophobic additions benefit binding. Conversely, the 3-butyl derivative shows a near-total loss of Eg5 ATPase inhibition (>100 µM), validating that the steric bulk of the butyl chain prevents the pharmacophore from accessing the allosteric site[4].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Workflow Overview

Workflow S1 Step 1: Modified Biginelli MCR (Aldehyde + β-ketoester + N-Alkylurea) S2 Step 2: Isolation & Purification (Recrystallization) S1->S2 S3 Step 3: Structural Validation (NMR, HRMS) S2->S3 S4 Step 4: Bioactivity Screening (Eg5 ATPase Assay) S3->S4

Fig 2. Self-validating experimental workflow for the synthesis and screening of N3-alkylated DHPMs.

Protocol 1: Regioselective Synthesis via Modified Biginelli Reaction

Causality Check: Post-condensation N-alkylation of DHPMs frequently yields an inseparable mixture of N1 and N3 isomers due to tautomerization and steric hindrance[3]. To establish a self-validating and regioselective protocol, we utilize N-methylurea or N-butylurea directly in a modified Biginelli multicomponent reaction (MCR). This ensures 100% N3-substitution fidelity without the need for complex protecting group chemistry.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 10 mmol of 3-hydroxybenzaldehyde, 10 mmol of ethyl acetoacetate, and 15 mmol of the respective urea derivative (N-methylurea for the 3-methyl variant; N-butylurea for the 3-butyl variant).

  • Catalysis: Add 10 mol% of Copper(II) triflate [Cu(OTf)₂] as a Lewis acid catalyst. Rationale: Cu(OTf)₂ selectively activates the aldehyde carbonyl, accelerating the initial Knoevenagel condensation step while minimizing side-product formation.

  • Solvent & Heating: Suspend the mixture in 10 mL of absolute ethanol. Reflux the mixture at 80°C under continuous magnetic stirring for 4–6 hours. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:2).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The N3-alkylated DHPM will precipitate. Filter the crude solid under a vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield analytically pure 3-methyl or 3-butyl DHPMs. Confirm regioselectivity via ¹H-NMR (absence of the N3-H proton peak at ~7.5 ppm and presence of the respective alkyl multiplet/singlet).

Protocol 2: In Vitro Eg5 ATPase Inhibition Assay

Causality Check: We select the Malachite Green phosphate assay over NADH-coupled assays to eliminate false positives. DHPMs often absorb light in the UV range (interfering with NADH at 340 nm) or may inadvertently inhibit the coupling enzymes (pyruvate kinase/lactate dehydrogenase). Malachite green provides a direct, colorimetric validation of inorganic phosphate release.

  • Protein Preparation: Dilute recombinant human Eg5 motor domain (amino acids 1-368) to a final concentration of 10 nM in ATPase buffer (50 mM PIPES, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 6.8).

  • Compound Incubation: Dispense 1 µL of the synthesized DHPMs (dissolved in DMSO, ranging from 0.1 µM to 200 µM) into a 96-well microplate. Add 40 µL of the Eg5 protein solution to each well. Incubate at room temperature for 15 minutes to allow allosteric pocket binding.

  • Reaction Initiation: Add 10 µL of an ATP/Microtubule mix (Final concentrations: 1 mM ATP, 2 µM polymerized taxol-stabilized microtubules) to initiate the ATPase cycle.

  • Quenching & Detection: After 20 minutes, quench the reaction by adding 50 µL of Malachite Green reagent to each well.

  • Quantification: Incubate for 5 minutes for color development, then read the absorbance at 650 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

When comparing N3-alkylated dihydropyrimidinones, the 3-methyl substitution represents the optimal modification for Eg5 kinesin targeting. It provides a highly favorable balance of increased lipophilicity without exceeding the spatial constraints of the L5/α2/α3 allosteric pocket. Conversely, while the 3-butyl substitution enhances theoretical membrane permeability, its severe steric bulk renders it virtually inactive against Eg5. Future drug development campaigns utilizing the DHPM scaffold must strictly prioritize compact, sterically conservative modifications at the N3 position to preserve target affinity.

References

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)
  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 Source: MDPI URL
  • Structural Basis for Inhibition of Eg5 by Dihydropyrimidines: Stereoselectivity of Antimitotic Inhibitors Enastron, Dimethylenastron and Fluorastrol Source: ACS Publications URL
  • Advances in the discovery of DHPMs as Eg5 inhibitors for the management of breast cancer Source: Elsevier URL

Sources

Validation

Comparative study of dihydropyrimidinone synthesis methods

A Comparative Guide to Dihydropyrimidinone Synthesis: From Classical Biginelli to Green Chemistry Introduction: The Strategic Importance of DHPMs 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are privileged heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Dihydropyrimidinone Synthesis: From Classical Biginelli to Green Chemistry

Introduction: The Strategic Importance of DHPMs

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are privileged heterocyclic scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological profiles, which include calcium channel blocking, antihypertensive, and anticancer activities1[1]. The foundational method for synthesizing these compounds is the Biginelli reaction, a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea 2[2].

However, as drug development demands higher throughput and stricter environmental compliance, the classical Biginelli protocol has been superseded by advanced methodologies. This guide objectively compares the classical approach against modern microwave-assisted, mechanochemical, and green-solvent methodologies, providing actionable, self-validating protocols for application scientists.

Mechanistic Grounding: The Acylimine Pathway

To understand why certain synthetic methods outperform others, we must first examine the causality of the reaction mechanism. The Biginelli reaction proceeds via the acylimine pathway . The critical, rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. The subsequent nucleophilic addition of the β-ketoester's enol tautomer, followed by cyclization and dehydration, yields the DHPM scaffold. Modern synthetic methods are specifically designed to lower the activation energy of this rate-limiting intermediate formation.

Mechanism Aldehyde Aromatic Aldehyde Acylimine Acylimine Intermediate (Rate-Limiting Step) Aldehyde->Acylimine Acid/DES Catalysis Urea Urea / Thiourea Urea->Acylimine Condensation Adduct Open-Chain Adduct Acylimine->Adduct Nucleophilic Addition Ketoester β-Ketoester Ketoester->Adduct Enolization DHPM Dihydropyrimidinone (DHPM Scaffold) Adduct->DHPM Cyclization & Dehydration

Fig 1. The Biginelli reaction acylimine mechanistic pathway leading to DHPM formation.

Comparative Analysis of Synthesis Methodologies

A. Classical Acid-Catalyzed Reflux (The Baseline)
  • Mechanism & Causality: Relies on Brønsted acids (e.g., HCl) in refluxing ethanol. The continuous thermal energy drives the final dehydration step.

  • Limitations: Suffers from prolonged reaction times (12–18 hours) and poor yields (20–50%), particularly when using sterically hindered or electron-rich aromatic aldehydes2[2].

B. Microwave-Assisted Solvent-Free Synthesis
  • Mechanism & Causality: Microwave irradiation induces rapid dielectric heating. Because polar intermediates (like the acylimine ion) couple strongly with the microwave field, the activation energy barrier is rapidly overcome. When combined with solid nanocatalysts like MgFe₂O₄, the localized effective concentration of reactants is maximized without solvent dilution3[3].

  • Performance: Reaction times drop to 2–10 minutes with yields exceeding 90%.

C. Mechanochemical / Solvent-Free Grinding
  • Mechanism & Causality: Reagents are physically ground together with a solid acid catalyst (e.g., Fe(NO₃)₃·9H₂O). The mechanical shear forces overcome the lattice energy of the solid reactants, creating a highly concentrated eutectic melt where the reaction occurs instantly4[4].

  • Performance: Exceptional atom economy and zero organic solvent waste.

D. Deep Eutectic Solvents (DES)
  • Mechanism & Causality: A DES (e.g., Choline Chloride:Urea) acts as a trifunctional system: solvent, catalyst, and reagent. The extensive hydrogen-bond donor (HBD) network of the DES activates the carbonyl oxygen of the aldehyde, making it highly electrophilic, while stabilizing the transition state without the need for toxic heavy metals 5[5].

  • Performance: Yields up to 96% at ambient or mild temperatures, with the solvent being fully recoverable6[6].

DecisionMatrix Start Select DHPM Synthesis Method Speed Is reaction speed (<15 min) the primary constraint? Start->Speed Green Is a completely solvent-free process required? Speed->Green No MW Microwave-Assisted (e.g., MgFe2O4 Catalyst) Speed->MW Yes Mech Mechanochemical Grinding (e.g., Fe(NO3)3 Catalyst) Green->Mech Yes, solid-state DES Deep Eutectic Solvents (ChCl:Urea Liquid Phase) Green->DES No, green liquid medium

Fig 2. Decision matrix for selecting an optimal dihydropyrimidinone synthesis methodology.

Quantitative Data Comparison

Synthesis MethodologyCatalyst / MediumReaction TimeTypical Yield (%)Environmental Impact
Classical Biginelli HCl / Ethanol12–18 hours20–50%High (Toxic acid, excess solvent)
Microwave-Assisted MgFe₂O₄ (Solvent-Free)2–10 mins89–98%Low (High atom economy)
Mechanochemical Fe(NO₃)₃·9H₂O (Grinding)10–20 mins85–95%Very Low (Zero solvent)
Deep Eutectic Solvent ChCl:Urea (Liquid Phase)30–60 mins90–96%Very Low (Biodegradable)

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure researchers can validate the reaction's progress in real-time.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Optimized for high-throughput library generation.

  • Preparation: In a quartz microwave vessel, combine 1.0 mmol of the aromatic aldehyde, 1.0 mmol of ethyl acetoacetate, 1.2 mmol of urea, and 10 mol% of nanocrystalline MgFe₂O₄ catalyst.

  • Causality Note: Do not add solvent. The absence of solvent ensures microwave energy is exclusively absorbed by the polar reactants, maximizing dielectric heating efficiency.

  • Irradiation: Subject the mixture to microwave irradiation at 50 W (maintaining ~80 °C) for 5–10 minutes.

  • Self-Validation Check: Pause at 5 minutes and perform a TLC (Eluent: Ethyl Acetate/Hexane 3:7). The complete disappearance of the UV-active aldehyde spot confirms the limiting reagent has been consumed.

  • Workup: Cool to room temperature. Add 10 mL of hot ethanol to dissolve the DHPM product. Use an external magnet to separate the MgFe₂O₄ nanocatalyst (which can be washed and reused).

  • Isolation: Concentrate the ethanolic filtrate under reduced pressure and recrystallize to obtain pure DHPM.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Optimized for green chemistry and scale-up.

  • DES Preparation: In a round-bottom flask, mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80 °C with magnetic stirring until a clear, homogenous liquid forms.

  • Causality Note: The urea here acts as both the hydrogen-bond donor for the solvent network and the reactant for the Biginelli condensation.

  • Reaction: Add 1.0 mmol of the target aldehyde and 1.0 mmol of ethyl acetoacetate directly into the DES melt. Stir at 80 °C for 30–45 minutes.

  • Self-Validation Check: To quench the reaction, pour 15 mL of cold distilled water into the flask. Because the DES components (Choline Chloride and unreacted Urea) are highly water-soluble, while the DHPM product is highly hydrophobic, the product will spontaneously crash out as a solid precipitate. This immediate phase separation is a visual validation of successful conversion.

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol.

Conclusion

The transition from the classical Biginelli reaction to modern methodologies represents a paradigm shift in heterocyclic synthesis. For rapid, library-scale synthesis, microwave-assisted protocols utilizing recoverable nanocatalysts offer unmatched speed. Conversely, for process chemists prioritizing green metrics and scalability, Deep Eutectic Solvents provide a self-catalyzing, biodegradable medium that elegantly bypasses the need for harsh Brønsted acids.

References

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis , ACS,[Link]

  • A microwave-assisted synthesis of 3,4-dihydropyrimidin-2(1H)-one/thione derivatives using nanocrystalline MgFe2O4 as catalyst , European Journal of Chemistry,[Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst , Taylor & Francis,[Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction , PMC (NIH),[Link]

  • Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction , RSC Publishing,[Link]

  • Green technology... using deep eutectic solvents (DES) composed of choline chloride and urea , Organic Chemistry Research,[Link]

Sources

Comparative

Validating Purity of 6-Amino-3-Butyl-4,5-Dihydropyrimidin-2-One Reference Standards: A Comparative Guide

Executive Summary The compound 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (CAS 877-54-3) is a critical structural motif and stable cyclic vinylogous amide used in the synthesis of biologically active bicyclic dihydropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (CAS 877-54-3) is a critical structural motif and stable cyclic vinylogous amide used in the synthesis of biologically active bicyclic dihydropyridinone-fused uracils, which are vital in developing potent pharmacological agents like MEK inhibitors[1]. Because these derivatives dictate the efficacy and safety profiles of downstream drug candidates, the analytical purity of the starting reference standard is paramount.

This guide objectively compares the performance of traditional Mass Balance approaches against modern Quantitative NMR (qNMR) and advocates for a Hybrid Orthogonal Approach . By synthesizing these methodologies, laboratories can establish a self-validating system that complies with the latest[2] and the updated [3] framework.

Methodological Comparison: Finding the Optimal Validation Strategy

When qualifying a Tier 1 (Primary) reference standard without a pre-existing authoritative benchmark, relying on a single analytical technique introduces critical blind spots. Below is an objective comparison of the three primary strategies used for purity assignment.

Table 1: Comparison of Purity Assignment Strategies
Analytical StrategyPrimary MethodologyAccuracy & TraceabilityVulnerabilities (Blind Spots)Cost / Time Profile
1. Mass Balance (Traditional) HPLC-UV + KF Titration + TGA/ROIHigh (if all impurities absorb UV equally)Overestimates purity if non-chromophoric impurities are present.Low Cost / Moderate Time
2. qNMR (Absolute) 1H-NMR vs. NIST-traceable Internal StandardVery High (>99.5% accuracy)Overestimates purity if impurity protons overlap with target integration signals.High Cost / Fast Time
3. Hybrid Orthogonal Concordance check: |qNMR - Mass Balance| ≤ 0.5%Supreme (Self-Validating)Requires advanced instrumentation and statistical alignment.High Cost / High Time

The Causality Behind the Hybrid Choice: Why do we mandate a concordance check between qNMR and Mass Balance? HPLC-UV relies on relative response factors (RRF). If a structurally dissimilar impurity lacks a chromophore at the chosen UV wavelength, HPLC will mathematically overestimate the standard's purity. Conversely, qNMR might overestimate purity if a structurally related impurity's protons overlap with the target integration signal (e.g., the butyl chain signals). By mandating that the absolute purity derived from qNMR matches the Mass Balance purity within 0.5%, we create a self-validating system that mathematically flags hidden impurities.

Validation Workflow

The following workflow illustrates the Hybrid Orthogonal Approach, ensuring that every data point cross-verifies the others before the 6-amino-3-butyl-4,5-dihydropyrimidin-2-one lot is certified.

Caption: Hybrid orthogonal workflow for pyrimidinone reference standard qualification.

Self-Validating Experimental Protocols

To achieve rigorous compliance with[2], the experimental design must account for the specific physicochemical properties of the dihydropyrimidinone ring.

Protocol 1: Absolute Purity via 1H-qNMR

Because 6-amino-3-butyl-4,5-dihydropyrimidin-2-one lacks a widely available primary reference standard, qNMR allows absolute quantification against an unrelated, highly pure internal standard.

  • Sample Preparation: Accurately weigh ~20 mg of the candidate standard and ~10 mg of Maleic acid (NIST SRM 2278, >99.9% purity) using a calibrated microbalance.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 fully solubilizes the polar pyrimidinone ring and shifts the water peak away from the regions of interest.

  • Acquisition Parameters: Acquire 1H NMR spectra at 400 MHz (or higher). Set the pulse angle to 90° and the relaxation delay (D1) to 60 seconds.

    • Causality: The longitudinal relaxation time (T1) of the internal standard and the analyte protons differ significantly. To achieve >99% quantitative accuracy, D1 must be set to at least

      
       of the slowest relaxing proton. Failing to do so results in partial spin saturation and skewed integration ratios.
      
  • Integration & Calculation: Integrate the distinct triplet of the terminal methyl group on the butyl chain (

    
     0.9 ppm) against the Maleic acid singlet (
    
    
    
    6.26 ppm). Calculate absolute purity using the standard qNMR molar ratio equation.
Protocol 2: Chromatographic Purity via HPLC-DAD

This method identifies structurally similar impurities that might co-resonate in the NMR spectrum.

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Causality: The dihydropyrimidinone ring has polar, basic characteristics. A robust C18 column with comprehensive end-capping prevents peak tailing caused by secondary interactions with residual silanols.

  • Mobile Phase: Gradient elution. Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0); Mobile Phase B: Acetonitrile.

    • Causality: Using a buffered mobile phase ensures the C6-amino group remains in a consistent ionization state throughout the run, stabilizing retention times and preventing peak splitting.

  • Detection (Self-Validating Step): UV detection at 254 nm using a Diode Array Detector (DAD).

    • Causality: DAD enables peak purity analysis by comparing UV spectra across the peak's leading edge, apex, and tailing edge. This ensures no co-eluting impurities are hidden beneath the main analyte peak.

Representative Validation Data

When executing the protocols above, the analytical procedures must meet strict validation criteria. Below is a representative data summary demonstrating a successful validation run for the HPLC-UV method, confirming it is "fit for purpose."

Table 2: HPLC-UV Method Validation Summary (ICH Q2(R2) Parameters)
Validation ParameterAcceptance CriteriaObserved PerformanceStatus
Specificity Resolution (

) > 2.0 from nearest impurity; Peak Purity Angle < Threshold

= 3.4; Peak Purity Angle = 0.12 (Threshold = 0.25)
Pass
Linearity

over 25% to 150% of nominal concentration

= 0.9998
Pass
Accuracy (Recovery) 98.0% – 102.0% across all concentration levels99.4% – 100.2%Pass
Precision (Repeatability) %RSD

1.0% for 6 replicate injections
%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise (S/N)

3 (LOD) and

10 (LOQ)
LOD = 0.01%; LOQ = 0.03%Pass

References

  • Construction of Dihydropyrido[2,3-d]pyrimidine Scaffolds via Aza-Claisen Rearrangement Catalyzed by N-Heterocyclic Carbenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • USP: <11> Reference Standards - Draft published for Comment Source: GMP Compliance / ECA Academy URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation

Advanced Melting Point Determination and Comparative Analysis for Pyrimidin-2-one Derivatives

Introduction Pyrimidin-2-one derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesized via the Biginelli reaction, are privileged scaffolds in medicinal chemistry. They are widely investigated for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidin-2-one derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesized via the Biginelli reaction, are privileged scaffolds in medicinal chemistry. They are widely investigated for their potent calcium channel blocking, anti-cancer, and anti-inflammatory activities. For drug development professionals, establishing the precise melting point of these derivatives is not merely a routine characterization step; it is a critical thermodynamic indicator of chemical purity, crystalline uniformity, and potential polymorphism.

Mechanistic Causality: The Thermodynamics of DHPM Melting

The melting point of an organic solid is the temperature at which its solid and liquid phases exist in equilibrium. Pyrimidin-2-ones possess multiple hydrogen bond donors (N1-H, N3-H) and acceptors (C2=O, C5-ester carbonyls), which drive the formation of highly stable, complex supramolecular crystal lattices.

When impurities are present, they disrupt this highly ordered lattice, reducing the overall crystal lattice energy. Consequently, less thermal energy is required to break the intermolecular forces, resulting in melting point depression and a broadened melting range. A pure, non-ionic crystalline organic compound typically exhibits a sharp melting point with a narrow range of 0.5–1.0 °C [1].

Comparative Analysis of Determination Methods

Selecting the appropriate melting point determination method depends on the required precision, throughput, and regulatory compliance (e.g., GLP/GMP).

  • Capillary Tube Method (Classical / Thiele Tube) The classical method involves packing a finely powdered sample into a thin glass capillary and heating it in a controlled oil bath or metal heating block. While simple and cost-effective, it relies heavily on subjective visual interpretation by the operator, making it less precise for rigorous quality control [2].

  • Automated Optoelectronic Method Automated systems utilize digital sensors, RTD-Pt100 temperature probes, and photometric cameras to monitor the sample continuously [3]. Light transmission or reflection is measured; as the sample melts, its optical properties change, allowing the software to objectively record the exact onset (

    
    ) and clear point (
    
    
    
    ). This eliminates operator bias and provides highly reproducible, audit-ready data [4].
  • Differential Scanning Calorimetry (DSC) Unlike capillary methods, DSC measures the heat flow associated with phase transitions. It provides highly precise endothermic peak data and is unparalleled for detecting polymorphs and solvates in pyrimidin-2-one derivatives. While capillary methods are standard for routine capacity, DSC is not limited by visual testing conditions and offers distinct thermodynamic measurement values [5].

Quantitative Data: Melting Points of Pyrimidin-2-one Derivatives

The following table summarizes the melting point ranges of various substituted pyrimidin-2(1H)-one derivatives, demonstrating how substituent variations impact the crystal lattice energy and thermal stability.

Compound CodeMolecular FormulaSubstituent ProfileMelting Point Range (°C)Reference
8a C₁₁H₁₂N₂OUnsubstituted124.0 – 127.0[6]
8c C₁₃H₁₄N₂OAlkyl-substituted184.0 – 186.0[6]
4a C₂₁H₁₆N₆O₃Phenyl-substituted184.0 – 186.0[7]
8b C₁₈H₁₈N₂OAryl-substituted211.0 – 213.0[6]
DHPM-AFMP C₁₃H₁₄N₂O₃Nitro-aryl substituted214.0 – 215.0[8]
8d C₂₀H₁₈N₂OHalogenated-aryl227.0 – 229.0[6]

Table 1: Comparative melting point data for synthesized pyrimidin-2(1H)-one derivatives.

Self-Validating Experimental Protocol: Automated Optoelectronic Determination

To ensure scientific integrity, the following protocol is designed as a self-validating system for automated melting point determination.

Step 1: System Calibration (Validation Check) Run a certified reference standard (e.g., USP Caffeine, MP 235–238 °C) that brackets the expected melting point of the target pyrimidin-2-one. This validates the RTD sensor's accuracy before analyzing unknown samples.

Step 2: Sample Preparation Dry the synthesized DHPM sample in a vacuum desiccator for 24 hours to remove residual recrystallization solvents. Pulverize the crystals thoroughly using an agate mortar and pestle. Causality: Fine, homogeneous powders ensure uniform heat distribution. Coarse crystals create air pockets that act as thermal insulators, leading to artificially elevated and broadened melting ranges.

Step 3: Capillary Loading Tamp the open end of a standard thin-walled glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to pack the solid tightly to a height of 2–3 mm. Causality: Overfilling the capillary creates a temperature gradient across the sample, while loose packing causes uneven melting.

Step 4: Controlled Heating Ramp Program the instrument to rapidly heat to a start temperature 10 °C below the expected melting point. From there, set the heating ramp rate to strictly 1.0 °C/min. Causality: A slow ramp rate near the melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates cause thermal lag, where the sensor reads a higher temperature than the sample actually experiences [1].

Step 5: Observation and Data Recording Allow the photometric system to record the initial softening (


) and complete liquefaction (

). A pure pyrimidin-2-one derivative will exhibit a sharp range (

°C).

Workflow Visualization

The following diagram illustrates the logical decision tree for sample preparation, method selection, and purity validation.

MP_Workflow Start Synthesized DHPM Sample Prep Sample Preparation (Drying & Pulverization) Start->Prep Method Select MP Determination Method Prep->Method Capillary Classical Capillary (Visual Detection) Method->Capillary Auto Automated Optoelectronic (Photometric/Camera) Method->Auto DSC DSC (Heat Flow Measurement) Method->DSC Ramp Controlled Heating Ramp (1-2 °C/min near MP) Capillary->Ramp Auto->Ramp DSC->Ramp Record Record Tonset and Tclear Ramp->Record Decision Is MP Range ≤ 1.0 °C? Record->Decision Pure High Purity Confirmed Proceed to Downstream Decision->Pure Yes Impure Impurity / Polymorphism Requires Recrystallization Decision->Impure No Impure->Prep Recrystallize

Logical workflow for Pyrimidin-2-one melting point determination and purity validation.

References

1. - Source: University of Calgary 2. 1 - Source: ResolveMass Laboratories Inc. 3.2 - Source: International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering (IJAREEIE) 4.3 - Source: Drawell Analytical 5.4 - Source: ECHEMI 6.5 - Source: Academic Journals 7.6 - Source: Der Pharma Chemica 8.7 - Source: ResearchGate

Sources

Safety & Regulatory Compliance

Safety

6-amino-3-butyl-4,5-dihydropyrimidin-2-one proper disposal procedures

As a Senior Application Scientist overseeing the lifecycle of complex pharmaceutical intermediates, I approach the handling and disposal of nitrogenous heterocycles with strict adherence to mechanistic safety principles....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the lifecycle of complex pharmaceutical intermediates, I approach the handling and disposal of nitrogenous heterocycles with strict adherence to mechanistic safety principles. 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (CAS 877-54-3) is a highly functionalized pyrimidine derivative (1)[1]. While its dihydropyrimidinone core makes it a valuable scaffold for synthesizing bioactive molecules—ranging from antiviral agents to anticancer therapeutics (2)[2]—this same structural homology to biological pyrimidines and barbiturates (3)[3] dictates that we treat it as a potent biohazard.

Furthermore, the environmental persistence of nitrogen-rich heterocycles (4)[4] and their propensity to generate toxic nitrogen oxides (NOx) upon improper combustion (5)[5] require a meticulously controlled disposal pipeline. This guide establishes a self-validating operational and disposal framework designed to protect laboratory personnel and ensure absolute environmental compliance.

Physicochemical Hazard Profile & Causality

To implement effective safety measures, we must first understand the molecular causality of the hazards associated with this compound:

  • Bioactivity Potential: As a structural analog to naturally occurring pyrimidines (like uracil) and synthetic barbiturates, this compound possesses the conformational flexibility to interact with biological targets (2)[2]. Systemic absorption via inhalation or dermal contact must be strictly prevented.

  • Nitrogenous Combustion Byproducts: The molecule (C8H15N3O) contains a high mass fraction of nitrogen within its heterocyclic ring and exocyclic amino group. Standard atmospheric combustion will yield hazardous nitrogen oxides (NOx). Therefore, thermal destruction requires specialized scrubber systems (5)[5].

  • Chemical Incompatibilities: The amino group and pyrimidinone ring are susceptible to harsh reactions with strong oxidizing agents, acid chlorides, and acid anhydrides, which can lead to exothermic degradation and pressure buildup in sealed containers (6)[6].

Quantitative Data Summary

ParameterValue / SpecificationOperational Implication
CAS Number 877-54-3Primary identifier for inventory and EHS tracking (1)[1].
Molecular Formula C8H15N3OHigh nitrogen content dictates NOx-controlled incineration (5)[5].
Molecular Weight 169.22 g/mol Utilized for stoichiometric quenching calculations (1)[1].
Chemical Class Nitrogenous HeterocycleRequires strict segregation from strong oxidizers and acids (6)[6].
EPA Waste Classification Evaluate per 40 CFR 261.3Must be managed as hazardous chemical waste (7)[7].

Operational Handling Protocol

Objective: Prevent systemic exposure and maintain chemical integrity during laboratory operations. Causality: The compound's fine particulate nature (if solid) or dissolved state (in organic solvents) presents inhalation and dermal absorption risks.

  • Step 1: Engineering Controls. Conduct all transfers and weighing operations within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to ensure 100% exhaust of potential aerosols.

  • Step 2: PPE Selection. Don double nitrile gloves (outer pair changed immediately upon suspected contamination), a wrap-around fluid-resistant lab coat, and ANSI Z87.1 compliant chemical splash goggles (7)[7].

  • Step 3: Equipment Preparation. Use static-dissipative spatulas and grounded analytical balances to prevent static-induced dispersion of powders.

  • Step 4: Decontamination. Post-operation, wipe down all surfaces with a 10% bleach solution followed by 70% ethanol to chemically degrade residual pyrimidine traces and remove aqueous residues.

Emergency Spill Management (P.A.C.T. Protocol)

In the event of an accidental release, execute the following validated methodology to prevent environmental release and personnel exposure (7)[7]:

  • Step 1: Protect & Assess (0-2 mins). Immediately halt operations and evacuate the immediate vicinity. Validation: Verify that your ANSI Z87.1 goggles and double nitrile gloves are intact before re-entering the spill zone. If respiratory irritation is suspected, upgrade to a half-mask respirator with P100/Organic Vapor cartridges.

  • Step 2: Absorb & Suppress (2-10 mins). For solid powder spills, do not sweep dry, as this generates inhalable aerosols. Lightly mist the powder with a compatible low-volatility solvent to dampen it. For solution spills, deploy inert, non-combustible absorbent pads.

  • Step 3: Contain & Recover (10-15 mins). Working from the perimeter inward to prevent spreading, gather the absorbed material using non-sparking tools (6)[6].

  • Step 4: Transfer & Isolate (15-20 mins). Place all recovered material and contaminated PPE into a primary high-density polyethylene (HDPE) waste container. Seal tightly and label as "Hazardous Spill Debris: 6-amino-3-butyl-4,5-dihydropyrimidin-2-one."

Waste Segregation & Disposal Procedures

Objective: Ensure compliant environmental destruction while preventing incompatible chemical mixing. Causality: Disposing of nitrogenous heterocycles down the drain leads to aquatic persistence. Standard incineration without scrubbers releases toxic NOx gases into the atmosphere (5)[5].

  • Step 1: Chemical Segregation. Classify the waste stream as "Non-Halogenated Organic Waste" (unless halogenated solvents were used in the assay). Strictly isolate this waste from strong oxidizers, acid chlorides, and acid anhydrides to prevent exothermic degradation (6)[6].

  • Step 2: Containerization. Accumulate waste in a designated, chemically compatible HDPE carboy. Validation: Inspect the container weekly for pressure buildup or structural degradation. Ensure the container is kept tightly closed in a well-ventilated area (7)[7].

  • Step 3: GHS Labeling. Affix a compliant hazardous waste label. Explicitly list "6-amino-3-butyl-4,5-dihydropyrimidin-2-one" and the exact solvent composition.

  • Step 4: High-Temperature Incineration Routing. Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) office. Validation: Confirm with the disposal vendor that the material will be destroyed via thermal oxidation equipped with alkaline scrubber systems to neutralize NOx emissions (5)[5].

Mandatory Visualization: Waste Management Workflow

WasteWorkflow Start Waste Generation: 6-amino-3-butyl-4,5- dihydropyrimidin-2-one Segregation Waste Segregation (Organic Nitrogenous) Start->Segregation Check Contains Strong Oxidizers/Acids? Segregation->Check Neutralize Quench & Neutralize Prior to Storage Check->Neutralize Yes Store Store in Sealed HDPE Container Check->Store No Neutralize->Store EHS Transfer to EHS (EPA 40 CFR 261.3) Store->EHS Incinerate High-Temp Incineration (NOx Scrubber Required) EHS->Incinerate

Caption: Decision matrix for the segregation and disposal of nitrogenous heterocyclic waste.

References

  • Title: CAS No. 877-54-3 | Chemsrc Source: chemsrc.com URL: 1

  • Title: Dihydropyrimidine-2,4,5(3H)-trione | 496-76-4 - Benchchem Source: benchchem.com URL: 2

  • Title: Butalbital | C11H16N2O3 | CID 2481 - PubChem - NIH Source: nih.gov URL: 3

  • Title: 1,2-Oxazol-3-OL | 5777-20-8 | Benchchem Source: benchchem.com URL: 5

  • Title: 4-Aminopyrazolo[3,4-d]pyrimidine - AK Scientific, Inc. Source: aksci.com URL: 7

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 6

  • Title: Advanced Oxidation Processes: A Promising Route for Abatement of Emerging Contaminants in Water Source: researchgate.net URL: 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.